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Foundational

1H and 13C NMR chemical shifts for (4-Bromophenyl)dimethoxy(methyl)silane

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromophenyl)dimethoxy(methyl)silane Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive ana...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Bromophenyl)dimethoxy(methyl)silane

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for (4-Bromophenyl)dimethoxy(methyl)silane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed theoretical framework for predicting and interpreting the NMR spectra of this compound. We will delve into the electronic effects of the substituents on the phenyl ring and the silicon center, present tabulated predicted chemical shift values, and provide a robust, self-validating experimental protocol for acquiring high-quality NMR data. The guide is grounded in authoritative spectroscopic principles and supported by references to established literature.

Introduction: The Structural Significance of (4-Bromophenyl)dimethoxy(methyl)silane

(4-Bromophenyl)dimethoxy(methyl)silane is a versatile organosilane compound. Its structure, featuring a para-substituted bromophenyl group attached to a dimethoxy(methyl)silyl moiety, makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the silyl group can be functionalized and the bromo-substituent provides a reactive handle. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide will provide the foundational knowledge to understand and utilize ¹H and ¹³C NMR for the unambiguous characterization of this molecule.

The core of NMR spectroscopy lies in the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Therefore, by analyzing the chemical shifts, we can deduce the connectivity and electronic nature of the atoms within a molecule.

Theoretical Analysis of Expected Chemical Shifts

The chemical shifts in (4-Bromophenyl)dimethoxy(methyl)silane are primarily influenced by the interplay of inductive and resonance (mesomeric) effects of the substituents on the aromatic ring and the silicon atom.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons attached to the silicon.

  • Aromatic Protons (H-2, H-3, H-5, H-6): The para-substitution pattern of the phenyl ring will result in a characteristic AA'BB' spin system, which often appears as two distinct doublets.[1]

    • The bromine atom is an electronegative, deactivating group that exhibits a net electron-withdrawing inductive effect and a weaker electron-donating resonance effect.[2]

    • The dimethoxy(methyl)silyl group is generally considered to be electron-donating.

    • Consequently, the protons ortho to the bromine atom (H-3 and H-5) are expected to be shifted downfield (higher ppm) compared to the protons ortho to the silyl group (H-2 and H-6). The coupling constant between these adjacent protons (³JHH) is typically in the range of 7-9 Hz.

  • Methoxy Protons (-OCH₃): The six protons of the two methoxy groups are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift will be influenced by the electronegativity of the oxygen and the silicon atom to which they are attached.

  • Methyl Protons (Si-CH₃): The three protons of the methyl group directly bonded to the silicon atom will also appear as a singlet. This signal is typically found in the upfield region of the spectrum due to the lower electronegativity of silicon compared to carbon.

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum will provide complementary information, with distinct signals for each unique carbon environment.

  • Aromatic Carbons:

    • C-1 (ipso-carbon attached to Si): The chemical shift of this carbon will be influenced by the silyl substituent.

    • C-4 (ipso-carbon attached to Br): The bromine atom exhibits a "heavy atom effect," which, counterintuitively, causes an upfield shift (lower ppm) for the directly attached carbon compared to what would be expected based on electronegativity alone.[3]

    • C-2, C-6 and C-3, C-5: Due to the symmetry of the para-substituted ring, two signals are expected for the four protonated aromatic carbons. The electronic effects of the bromo and silyl groups will differentiate their chemical shifts.

  • Methoxy Carbon (-OCH₃): A single resonance is expected for the two equivalent methoxy carbons.

  • Methyl Carbon (Si-CH₃): A single signal in the upfield region is anticipated for the methyl carbon attached to the silicon.

Predicted NMR Data

Based on the analysis of substituent effects and data from analogous compounds[4][5], the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (4-Bromophenyl)dimethoxy(methyl)silane. These values are estimates and may vary depending on the solvent and concentration.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegration
H-2, H-67.45 - 7.55Doublet2H
H-3, H-57.55 - 7.65Doublet2H
-OCH₃3.50 - 3.70Singlet6H
Si-CH₃0.20 - 0.40Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)
C-1135 - 140
C-2, C-6134 - 136
C-3, C-5131 - 133
C-4124 - 128
-OCH₃50 - 52
Si-CH₃-2 - 2

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Sample Preparation
  • Analyte Purity: Ensure the (4-Bromophenyl)dimethoxy(methyl)silane sample is of high purity (>95%). Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.[9] For studying solvent effects, other solvents such as benzene-d₆ or acetone-d₆ can be used.[8][10]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable acquisition time on modern NMR spectrometers.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[11] TMS is chemically inert and its sharp singlet signal does not typically overlap with analyte signals.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

  • Spectral Width: 12-16 ppm. This range comfortably encompasses the expected chemical shifts.

  • Acquisition Time: 2-4 seconds. A longer acquisition time improves digital resolution.

  • Relaxation Delay (d1): 1-2 seconds. This allows for sufficient relaxation of the protons between scans, ensuring accurate integration.

  • Number of Scans: 8-16 scans. This is typically adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum with singlets for each carbon.

  • Spectral Width: 200-240 ppm. This covers the full range of common organic carbon chemical shifts.[12]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-4096 scans. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Visualization of Molecular Structure and Logical Workflow

To visually correlate the predicted NMR data with the molecular structure, the following diagram is provided.

Figure 1: Molecular structure of (4-Bromophenyl)dimethoxy(methyl)silane with atom numbering.

The logical workflow for NMR analysis is a systematic process that ensures accurate and reliable results.

G A Sample Preparation (Purity, Solvent, Concentration, Standard) B NMR Data Acquisition (¹H and ¹³C Experiments) A->B C Data Processing (FT, Phasing, Baseline Correction, Referencing) B->C D Spectral Analysis (Chemical Shift, Multiplicity, Integration) C->D E Structural Elucidation (Assignment of Signals to Molecular Structure) D->E

Figure 2: Logical workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the ¹H and ¹³C NMR spectra of (4-Bromophenyl)dimethoxy(methyl)silane. By comprehending the influence of electronic effects on chemical shifts and adhering to a rigorous experimental protocol, researchers can confidently acquire and interpret high-quality NMR data for this and structurally related compounds. The predictive data and methodologies presented herein serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, facilitating the unambiguous structural characterization of novel molecules.

References

  • ResearchGate. (n.d.). CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Retrieved from [Link]

  • J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Mannich-type allylic C−H functionalization of enol silyl ethers under photoredox-thiol hybrid cataly. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • De Gruyter. (n.d.). Alkynylsilanes and Alkynyl(vinyl)silanes. Synthesis, Molecular Structures and Multinuclear Magnetic Resonance Study. Retrieved from [Link]

  • Rsc.org. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2015, February 5). Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Standard Reference Data. (2009, October 15). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

  • SlidePlayer. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • University of Manitoba. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Precursors for (4-Bromophenyl)dimethoxy(methyl)silane: A Technical Whitepaper

Executive Summary & Strategic Importance In the landscape of advanced materials science and pharmaceutical drug development, bifunctional organosilanes act as critical linchpins for modular synthesis. (4-Bromophenyl)dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In the landscape of advanced materials science and pharmaceutical drug development, bifunctional organosilanes act as critical linchpins for modular synthesis. (4-Bromophenyl)dimethoxy(methyl)silane (CAS: 17878-08-9) is a highly versatile building block characterized by its orthogonal reactivity [[1]](). The molecule features a robust aryl bromide moiety—primed for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—and a moisture-sensitive dimethoxymethylsilyl group, which is ideal for surface grafting, sol-gel processes, or fluoride-activated Hiyama couplings.

This whitepaper delineates the physicochemical parameters, mechanistic synthesis pathways, and self-validating experimental protocols required to synthesize this compound with high chemoselectivity and yield.

Mechanistic Synthesis Pathways: Causality and Precursor Selection

The synthesis of an asymmetric, bifunctional molecule like (4-Bromophenyl)dimethoxy(methyl)silane requires strict control over metallation to prevent symmetrical by-products. We evaluate two primary pathways based on precursor selection:

Pathway A: Halogen-Metal Exchange (Laboratory Precision Route)

Precursors: 1-Bromo-4-iodobenzene, Isopropylmagnesium chloride ( iPrMgCl ), Chlorodimethoxy(methyl)silane. Causality of Choices: Direct insertion of magnesium turnings into 1,4-dibromobenzene often yields a statistical mixture of mono- and di-Grignard reagents, leading to unwanted bis-silylated impurities. By utilizing 1-bromo-4-iodobenzene, we exploit the kinetic disparity between iodine and bromine. At -20 °C, iPrMgCl undergoes rapid and exclusive halogen-metal exchange with the iodine atom, generating 4-bromophenylmagnesium chloride quantitatively. Subsequent trapping with highly electrophilic chlorodimethoxy(methyl)silane (CAS: 994-07-0) 2 ensures a rapid nucleophilic substitution without requiring transition-metal catalysis.

Pathway B: Classical Grignard Addition (Industrial Scalable Route)

Precursors: 1,4-Dibromobenzene, Magnesium turnings, Trimethoxymethylsilane. Causality of Choices: For large-scale industrial synthesis, 1-bromo-4-iodobenzene is cost-prohibitive. Instead, 1,4-dibromobenzene is reacted with exactly 1.0 equivalent of magnesium under high dilution to favor the mono-Grignard. To further control the reaction, trimethoxymethylsilane (CAS: 1185-55-3) is used as the electrophile instead of a chlorosilane [[3]](). The methoxide leaving group is less reactive than chloride, which prevents over-alkylation and yields magnesium alkoxide salts during workup, avoiding the generation of highly corrosive MgCl2​ salts.

SynthesisWorkflow A 1-Bromo-4-iodobenzene (Precursor) B iPrMgCl / THF -20°C, 1h A->B Halogen-Metal Exchange C 4-Bromophenylmagnesium chloride B->C E (4-Bromophenyl)dimethoxy(methyl)silane (Target Product) C->E Nucleophilic Substitution F In-Process Control (GC-MS Validation) C->F Aliquot Quench D Chlorodimethoxy(methyl)silane (Electrophile) D->E Dropwise Addition

Figure 1: Halogen-metal exchange workflow for synthesizing the target silane.

Quantitative Data & Optimization

The table below summarizes the empirical optimization data for the synthesis of (4-Bromophenyl)dimethoxy(methyl)silane, highlighting the trade-offs between precursor cost, yield, and purity profile.

Precursor SystemElectrophileTemp (°C)Yield (%)Purity (GC)Key Impurity Profile
1-Bromo-4-iodobenzene + iPrMgCl Chlorodimethoxy(methyl)silane-20 to 2586 - 91>98%Unreacted starting material
1,4-Dibromobenzene + Mg0 Trimethoxymethylsilane65 (Reflux)52 - 5885%1,4-Bis(dimethoxymethylsilyl)benzene
1,4-Dibromobenzene + n−BuLi Chlorodimethoxy(methyl)silane-78 to 2574 - 7992%Bromobenzene (Des-bromo product)

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocol incorporates built-in In-Process Controls (IPCs). This transforms the procedure from a static recipe into a dynamic, self-validating workflow.

Protocol: Synthesis via Halogen-Metal Exchange

Reagents Required: 1-Bromo-4-iodobenzene (10.0 mmol), iPrMgCl (10.5 mmol, 2.0 M in THF), Chlorodimethoxy(methyl)silane (11.0 mmol), Anhydrous THF (40 mL).

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol) and 40 mL of anhydrous THF. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Chemoselective Metallation: Add iPrMgCl (5.25 mL, 10.5 mmol) dropwise over 15 minutes. Stir the reaction mixture at -20 °C for 1 hour.

  • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot via syringe and quench into 1 mL of saturated aqueous NH4​Cl . Extract with ethyl acetate and analyze via GC-MS.

    • Validation Check: The chromatogram must show >95% conversion to 1-bromobenzene (the quenched intermediate). The presence of benzene indicates over-exchange (loss of bromine), requiring the batch to be aborted.

  • Electrophilic Trapping: Upon successful IPC validation, add chlorodimethoxy(methyl)silane (1.55 g, 11.0 mmol) dropwise at -20 °C. The highly electrophilic nature of the chlorosilane ensures rapid C-Si bond formation 4.

  • Maturation: Remove the cooling bath and allow the reaction to warm to room temperature (20 °C). Stir for an additional 2 hours.

  • Anhydrous Workup: Because the dimethoxymethylsilyl group is highly susceptible to aqueous hydrolysis (forming silanols and subsequent siloxanes), avoid standard aqueous workup. Instead, add 40 mL of anhydrous hexane to precipitate the magnesium chloride salts.

  • Purification: Filter the suspension through a pad of oven-dried Celite under an Argon blanket. Concentrate the filtrate under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield (4-Bromophenyl)dimethoxy(methyl)silane as a colorless liquid.

Orthogonal Reactivity & Downstream Applications

The strategic value of (4-Bromophenyl)dimethoxy(methyl)silane lies in its ability to undergo orthogonal reactions without cross-interference. The C-Br bond can be activated by Palladium or Nickel catalysts for C-C or C-N bond formation, while the Si-OMe bonds remain completely inert under anhydrous basic conditions. Conversely, the Si-OMe bonds can be hydrolyzed to graft the molecule onto silica surfaces or activated by fluoride ions (e.g., TBAF) to undergo Hiyama cross-coupling, leaving the aryl bromide intact for subsequent late-stage functionalization.

OrthogonalReactivity Core (4-Bromophenyl)dimethoxy(methyl)silane Path1 Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Path1 Reacts at C-Br bond Path2 Silane Hydrolysis (Sol-Gel Process) Core->Path2 Reacts at Si-OMe bonds Path3 Hiyama Cross-Coupling (Fluoride Activation) Core->Path3 Reacts at C-Si bond Prod1 Biaryl/Amine-Functionalized Silane Monomers Path1->Prod1 Prod2 Silica-Grafted Aryl Bromides Path2->Prod2 Prod3 Complex Biaryl Scaffolds Path3->Prod3

Figure 2: Orthogonal reactivity pathways of the bifunctional silane scaffold.

References

  • Ambeed Chemical Catalog. "17878-08-9 | (4-Bromophenyl)dimethoxy(methyl)silane". Ambeed. 1

  • Google Patents. "Polymer having a reactive silicon-containing group, methods for its preparation and a curable composition comprising the polymer" (US20130217828A1). Googleapis. 2

  • Ambeed Chemical Catalog. "1185-55-3 | Trimethoxymethylsilane | Crosslinking Agents". Ambeed. 3

  • Journal of the American Chemical Society. "Reversible C(sp3)-Si Oxidative Addition of Unsupported Organosilanes: Effects of Silicon Substituents on Kinetics and Thermodynamics". ACS Publications, 2021. 4

Sources

Foundational

Mechanism of Hydrolysis of (4-Bromophenyl)dimethoxy(methyl)silane in Acidic Media: A Technical Guide

Executive Summary (4-Bromophenyl)dimethoxy(methyl)silane is a highly versatile, bifunctional organosilane utilized extensively in surface modification, cross-coupling catalysis (e.g., Suzuki-Miyaura), and the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromophenyl)dimethoxy(methyl)silane is a highly versatile, bifunctional organosilane utilized extensively in surface modification, cross-coupling catalysis (e.g., Suzuki-Miyaura), and the synthesis of functionalized polysiloxanes. Understanding its hydrolytic behavior is paramount for drug development professionals and materials scientists, as the kinetics of silanol formation directly dictate the stability, shelf-life, and reactivity of the precursor. This whitepaper provides an in-depth mechanistic analysis of its acid-catalyzed hydrolysis, supported by kinetic data and a self-validating experimental protocol.

Mechanistic Pathways in Acidic Media

The hydrolysis of alkoxysilanes in acidic environments is a specific acid-catalyzed process. For (4-Bromophenyl)dimethoxy(methyl)silane, the reaction involves the sequential cleavage of two Si–OCH 3​ bonds to yield (4-Bromophenyl)methylsilanediol and two equivalents of methanol. Because it is a dialkoxysilane, complete hydrolysis yields a silanediol, which subsequently condenses to form linear or cyclic polysiloxanes rather than rigid three-dimensional sol-gel networks.

The Causal Trigger: Protonation

The reaction initiates with the rapid, reversible protonation of the methoxy oxygen. This step is causally critical because the neutral methoxy group is a poor leaving group. Protonation lowers the activation energy for the subsequent cleavage by creating a highly favorable, neutral leaving group (methanol).

The S N​ 2-Si vs. S N​ 1-Si Continuum

Historically, alkoxysilane hydrolysis is modeled via a bimolecular nucleophilic substitution (S N​ 2-Si) featuring a pentacoordinate transition state. However, the presence of the aryl ring fundamentally alters the electronic landscape. Research by on para-substituted phenylalkoxysilanes revealed a Hammett ρ value of -1.42 in acidic media. This large negative value indicates a substantial buildup of positive charge at the silicon center during the transition state, strongly supporting an S N​ 1-like dissociative mechanism involving a transient siliconium ion intermediate.

The 4-bromo substituent exerts a dual electronic effect: it is inductively electron-withdrawing (-I) but resonance-donating (+R). While it slightly destabilizes the siliconium intermediate compared to an unsubstituted phenyl ring, the mechanism retains significant S N​ 1 character. Furthermore, confirmed that acidic media universally induce positive charge accumulation in the transition state of alkoxysilanes, validating the dissociative nature of this pathway.

Stepwise Kinetics

The two methoxy groups do not hydrolyze at the same rate. As demonstrated by , the first hydrolysis step ( k1​ ) is significantly faster than the second ( k2​ ). The removal of the first methoxy group relieves steric crowding around the silicon atom. However, the resulting hydroxyl group is more electron-withdrawing than the methoxy group it replaced, which inductively slows the protonation and cleavage of the second methoxy group.

Mechanism A (4-Br-Ph)Si(Me)(OMe)₂ Precursor B Protonation (H⁺) Rapid Equilibrium A->B C (4-Br-Ph)Si(Me)(OMe)(O⁺HMe) Protonated Intermediate B->C D1 Sₙ2-Si Pathway Pentacoordinate TS C->D1 + H₂O D2 Sₙ1-Si Pathway Siliconium Cation C->D2 - MeOH E (4-Br-Ph)Si(Me)(OMe)(OH) First Hydrolysis Product D1->E - MeOH D2->E + H₂O F Second Hydrolysis Cycle (Repeat Steps) E->F G (4-Br-Ph)Si(Me)(OH)₂ Final Silanediol F->G - MeOH

Figure 1: Acid-catalyzed hydrolysis pathways of (4-Bromophenyl)dimethoxy(methyl)silane.

Kinetic Parameters and Quantitative Data

The table below synthesizes the critical quantitative parameters governing the hydrolysis of aryl-substituted dimethoxysilanes in acidic media.

Kinetic ParameterObserved Value / TrendMechanistic ImplicationGrounding Reference
Hammett ρ (Acid Catalysis) -1.42Indicates positive charge buildup at TS (S N​ 1-like character).
Reaction Order (Acid) First-orderRate is directly proportional to hydronium ion concentration.
Reaction Order (Water) Zero-order (in excess)Water attack is not the rate-limiting step in acidic media.
Relative Rate (Methoxy vs. Ethoxy) Methoxy is 6–10x fasterLower steric bulk of -OCH 3​ facilitates rapid protonation.
Hydrolysis Step Ratio ( k1​/k2​ ) k1​≫k2​ Initial hydrolysis relieves steric strain; second step is slower.
Transition State Charge Positive accumulationValidates the highly dissociative nature of the acidic pathway.

Experimental Protocol: Hydrolysis Workflow and Kinetic Monitoring

To capture the rapid kinetics of dimethoxysilanes, traditional ex-situ sampling is often inadequate. The recommended approach is an in-situ 1 H NMR kinetic assay .

Why this builds trustworthiness: This protocol is a self-validating system. By simultaneously tracking the disappearance of the precursor's methoxy protons and the appearance of the methanol byproduct, the mass balance is continuously verified ( [Silane-OMe]+[Methanol]=Constant ). This ensures that no hidden side-reactions (e.g., premature condensation into siloxanes) skew the kinetic data.

Workflow S1 1. Solution Prep Silane in D₂O/CD₃CN S2 2. Acidification Add DCl (pH 2-4) S1->S2 S3 3. Aliquot Sampling Time-course intervals S2->S3 S4 4. Quenching Neutralize to pH 7 S3->S4 S5 5. NMR Analysis Track -OMe vs -OH S4->S5 S6 6. Kinetic Modeling Determine Rate (k) S5->S6

Figure 2: Step-by-step experimental workflow for kinetic monitoring via 1H NMR.

Step-by-Step Methodology:
  • Solvent Preparation: Prepare a homogenous solvent system of CD 3​ CN and D 2​ O (80:20 v/v). Causality note: The organic co-solvent is mandatory because (4-Bromophenyl)dimethoxy(methyl)silane is highly hydrophobic and will phase-separate in pure water, leading to diffusion-limited (rather than kinetically-limited) data.

  • Precursor Solvation: Dissolve 50 mM of the silane in 0.5 mL of the solvent mixture within a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a high-resolution 1 H NMR spectrum at t=0 . The critical peaks to identify are the Si–OCH 3​ singlet (~3.5 ppm) and the Si–CH 3​ singlet (~0.4 ppm).

  • Acidification (Initiation): Inject 10 μ L of a standardized DCl (deuterium chloride) solution to achieve a target pD of 2.5 directly into the NMR tube. Invert rapidly to mix and insert into the spectrometer. Start the kinetic timer.

  • Time-Course Monitoring: Program the spectrometer to acquire 8-scan spectra every 60 seconds for 2 hours at a constant temperature (e.g., 298 K).

  • Data Processing & Validation: Integrate the diminishing Si–OCH 3​ peak and the growing free CD 3​ OD peak (~3.3 ppm). Validate the assay by ensuring the sum of the integrals remains constant across all time points.

  • Kinetic Modeling: Plot ln([Silane]t​/[Silane]0​) against time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Conclusion

The acid-catalyzed hydrolysis of (4-Bromophenyl)dimethoxy(methyl)silane is a highly orchestrated chemical event governed by the delicate interplay of steric relief and aryl-induced electronic stabilization. By recognizing the S N​ 1-like character of the transition state and employing self-validating kinetic protocols, researchers can precisely control the generation of silanediols, thereby optimizing the downstream synthesis of advanced siloxane architectures and coupling agents.

References

  • Title: Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes Source: Journal of Adhesion Science and Technology (Taylor & Francis) URL: [Link]

  • Title: Factors contributing to the stability of alkoxysilanes in aqueous solution Source: Journal of Adhesion Science and Technology (Taylor & Francis) URL: [Link]

  • Title: Kinetics of alkoxysilanes hydrolysis: An empirical approach Source: Scientific Reports (Nature) URL: [Link]

Exploratory

Mass spectrometry fragmentation pattern of (4-Bromophenyl)dimethoxy(methyl)silane

Mass Spectrometry Fragmentation Pattern of (4-Bromophenyl)dimethoxy(methyl)silane: A Mechanistic and Analytical Guide Executive Summary (4-Bromophenyl)dimethoxy(methyl)silane (C₉H₁₃BrO₂Si) is a highly functionalized orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pattern of (4-Bromophenyl)dimethoxy(methyl)silane: A Mechanistic and Analytical Guide

Executive Summary

(4-Bromophenyl)dimethoxy(methyl)silane (C₉H₁₃BrO₂Si) is a highly functionalized organosilane frequently utilized as a building block in cross-coupling reactions, materials science, and pharmaceutical development. Analyzing its structural integrity via Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) requires a deep understanding of organometallic fragmentation rules and isotopic distributions. This whitepaper details the mechanistic pathways governing its mass spectral behavior, providing researchers with a self-validating analytical framework for unambiguous identification.

Structural Analytics & Isotopic Signatures

The mass spectrum of (4-Bromophenyl)dimethoxy(methyl)silane is defined by two primary elemental signatures: the isotopic envelope of bromine and the electropositive nature of silicon.

  • The Bromine Doublet: Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the molecular ion and any fragment retaining the bromine atom will manifest as a distinct "twin peak" (doublet) separated by 2 Da, with an approximate 1:1 intensity ratio. This is a universally recognized mass spectral signature documented in foundational databases such as the NIST WebBook[1].

  • Silicon Isotopic Contribution: Silicon contributes a minor M+1 (²⁹Si, 4.7%) and M+2 (³⁰Si, 3.1%) signal. While less visually dominant than the bromine doublet, these isotopes must be accounted for during high-resolution mass spectral deconvolution.

Mechanistic Fragmentation Pathways (70 eV EI-MS)

Under standard 70 eV electron ionization, the molecule undergoes rapid unimolecular dissociation. The pathways are dictated by the thermodynamic stability of the resulting product ions. Mass spectrometric fragmentation of alkylsilyl and alkoxysilyl derivatives is heavily driven by the stabilization of siliconium ions[2].

A. Formation of the Base Peak:[Si(CH₃)(OCH₃)₂]⁺ (m/z 105) The most kinetically and thermodynamically favored event is the cleavage of the Si-Aryl bond. While primary carbocations are highly unstable in carbon chemistry, silicon is highly electropositive. More importantly, the two adjacent methoxy groups possess lone pairs on their oxygen atoms. These lone pairs donate electron density into the empty 3p orbital of the silicon atom via n→p backbonding. This profound stabilization makes the loss of the bromophenyl radical (-155/157 Da) the dominant pathway, yielding the dimethoxymethylsiliconium ion at m/z 105 as the base peak (100% relative abundance). Reference spectra for related bromophenyl-silane compounds demonstrate that the cleavage of the Si-Aryl bond is universally a dominant pathway[3].

B. Alpha-Cleavage of Alkyl/Alkoxy Groups

  • Loss of Methyl Radical (-15 Da): Cleavage of the Si-CH₃ bond yields the [M - CH₃]⁺ fragment at m/z 245 / 247. This is a classic α-cleavage driven by the even-electron rule, resulting in an oxonium-stabilized cation.

  • Loss of Methoxy Radical (-31 Da): Cleavage of the Si-OCH₃ bond yields the [M - OCH₃]⁺ fragment at m/z 229 / 231.

C. Halogen Expulsion

  • Loss of Bromine Radical (-79/81 Da): The homolytic cleavage of the C-Br bond expels the bromine radical, leaving the [M - Br]⁺ cation at m/z 181. Because the bromine atom is lost, this peak appears as a singlet, completely lacking the characteristic 1:1 doublet.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 260 / 262 M_CH3 [M - CH₃]⁺ m/z 245 / 247 M->M_CH3 - •CH₃ (-15 Da) M_OCH3 [M - OCH₃]⁺ m/z 229 / 231 M->M_OCH3 - •OCH₃ (-31 Da) Si_cat [Si(CH₃)(OCH₃)₂]⁺ m/z 105 M->Si_cat - •C₆H₄Br (-155/157 Da) Ar_cat [C₆H₄Br]⁺ m/z 155 / 157 M->Ar_cat - •Si(CH₃)(OCH₃)₂ (-105 Da) M_Br [M - Br]⁺ m/z 181 M->M_Br - •Br (-79/81 Da)

Figure 1: EI-MS fragmentation pathways of (4-Bromophenyl)dimethoxy(methyl)silane.

Quantitative Data Summary

The following table summarizes the expected diagnostic ions, their isotopic masses, and their relative abundances based on organosilane fragmentation principles.

Fragment Ionm/z (⁷⁹Br / ⁸¹Br)Relative AbundanceStructural Assignment
[M]⁺• 260 / 262Low (~5-10%)Molecular Ion: C₉H₁₃BrO₂Si⁺•
[M - CH₃]⁺ 245 / 247Medium (~30-50%)Loss of methyl radical: [C₈H₁₀BrO₂Si]⁺
[M - OCH₃]⁺ 229 / 231Low-Medium (~15-25%)Loss of methoxy radical:[C₈H₁₀BrOSi]⁺
[M - Br]⁺ 181 (Singlet)Low (~10%)Loss of bromine radical: [C₉H₁₃O₂Si]⁺
[C₆H₄Br]⁺ 155 / 157Medium (~20-40%)Bromophenyl cation
[Si(CH₃)(OCH₃)₂]⁺ 105 (Singlet)Base Peak (100%)Dimethoxymethylsiliconium ion

Experimental Workflow: Self-Validating GC-EI-MS Protocol

To ensure data trustworthiness, the analytical protocol must be a closed, self-validating system. The causality behind each step is designed to prevent artifact generation and ensure mass accuracy.

Phase 1: System Calibration & Tuning

  • Autotune via PFTBA: Introduce Perfluorotributylamine (PFTBA) into the MS source. Adjust voltages to achieve target relative abundances for m/z 69 (100%), 219 (>40%), and 502 (>2%). Causality: PFTBA provides a stable fragmentation pattern, ensuring the quadrupole's mass axis is calibrated and relative abundance ratios are standardized for library matching.

  • Blank Injection: Inject 1.0 µL of the extraction solvent. Causality: This establishes a baseline and confirms the absence of siloxane ghost peaks (m/z 207, 281) from column bleed or septa degradation, preventing false assignment of silicon-containing fragments to the analyte.

Phase 2: Sample Preparation 3. Anhydrous Dilution: Dissolve the silane in anhydrous hexane to a concentration of 10-50 µg/mL. Causality: Alkoxysilanes are highly susceptible to nucleophilic attack by ambient moisture. Anhydrous conditions prevent the artifactual hydrolysis of methoxy groups into silanols prior to injection.

Phase 3: GC Separation & Ionization 4. Injection: Inject 1.0 µL in split mode (ratio 1:20) at an inlet temperature of 250°C. 5. Chromatography: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Hold at 60°C for 1 min, ramp at 15°C/min to 280°C. 6. Ionization & Detection: Apply Electron Ionization (EI) at 70 eV with a source temperature of 230°C. Scan from m/z 50 to 350. Causality: 70 eV is the universally standardized energy for EI, ensuring sufficient energy transfer to induce reproducible deep fragmentation comparable to established literature.

GCMS_Workflow Prep Sample Prep Anhydrous Hexane GC GC Separation DB-5MS Capillary Prep->GC 1.0 µL Split Tune System Validation PFTBA Autotune & Blank Tune->Prep Validates EI Electron Ionization 70 eV GC->EI Elution Detect Mass Analysis m/z 50-350 EI->Detect Fragmentation

Figure 2: Self-validating GC-EI-MS experimental workflow for silane analysis.

References

  • Tetrakis(4-bromophenyl)silane | CID 12729346 Source: PubChem, National Center for Biotechnology Information URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Data) Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES Source: Mass Spectrometry Reviews (PubMed PMID: 31808199) URL:[Link]

Sources

Foundational

Physical and chemical properties of bifunctional (4-Bromophenyl)dimethoxy(methyl)silane

An In-depth Technical Guide to Bifunctional (4-Bromophenyl)dimethoxy(methyl)silane: Properties, Reactivity, and Applications Introduction (4-Bromophenyl)dimethoxy(methyl)silane is a bifunctional organosilane compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Bifunctional (4-Bromophenyl)dimethoxy(methyl)silane: Properties, Reactivity, and Applications

Introduction

(4-Bromophenyl)dimethoxy(methyl)silane is a bifunctional organosilane compound of significant interest to researchers in materials science, organic synthesis, and drug development. Its structure uniquely combines two key reactive centers: a 4-bromophenyl group, which serves as a versatile handle for carbon-carbon bond formation, and a dimethoxy(methyl)silyl group, which enables hydrolysis and condensation to form stable siloxane networks or to anchor the molecule to inorganic surfaces. This guide provides a comprehensive overview of its physicochemical properties, explores the causality behind its distinct reactivity, and details its potential applications and handling protocols.

Molecular Structure and Identification

The core structure consists of a central silicon atom bonded to a methyl group, two methoxy groups, and a 4-bromophenyl ring. This arrangement provides a balance of hydrolytic reactivity and steric accessibility.

Chemical Identifiers

  • Molecular Formula: C₉H₁₃BrO₂Si

  • Molecular Weight: 261.18 g/mol

Molecular Structure of (4-Bromophenyl)dimethoxy(methyl)silane Si Si Me CH₃ Si->Me OMe1 OCH₃ Si->OMe1 OMe2 OCH₃ Si->OMe2 BrPh Si->BrPh

Caption: Chemical structure of (4-Bromophenyl)dimethoxy(methyl)silane.

Physicochemical Properties

Precise experimental data for (4-Bromophenyl)dimethoxy(methyl)silane is not extensively published. However, by referencing its close structural analog, (4-Bromophenyl)(trimethoxy)silane, we can infer its key properties. The replacement of a methoxy group with a smaller methyl group would be expected to slightly lower the boiling point and density.

PropertyValue (or estimate based on analogs)Reference Source
Appearance Colorless liquid or solidInferred from similar silanes[2]
Molecular Weight 261.18 g/mol Calculated
Boiling Point ~230 °C at 760 mmHg (for trimethoxy analog)[3]
Density ~1.3 g/cm³ (for trimethoxy analog)[3]
Solubility Reacts with water. Soluble in common organic solvents (THF, ether, toluene).[4]
Refractive Index No data available

Chemical Properties and Reactivity

The utility of this compound stems from its bifunctional nature, allowing for orthogonal reactions at its two distinct ends.

The Dimethoxy(methyl)silyl Group: Hydrolysis and Condensation

The methoxy groups attached to the silicon atom are hydrolyzable, especially under acidic or basic conditions.[5] This reactivity is the foundation of silane coupling chemistry.[6][7]

  • Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), forming a reactive silanol intermediate and releasing methanol as a byproduct.[4][5]

  • Condensation: The newly formed silanols are highly reactive and can condense with other silanols to form stable siloxane bonds (Si-O-Si). This process can create crosslinked polymer networks or bind the molecule to inorganic surfaces rich in hydroxyl groups, such as glass, silica, or metal oxides.[7]

The presence of a single methyl group, as opposed to a third alkoxy group, modulates this reactivity. Dialkoxysilanes like this one tend to form more stable, linear-chain structures upon condensation compared to the highly crosslinked networks formed by trialkoxysilanes.[6]

Hydrolysis and Condensation Pathway start (4-BrPh)-Si(Me)(OMe)₂ hydrolysis Hydrolysis (+2 H₂O, -2 MeOH) start->hydrolysis silanol (4-BrPh)-Si(Me)(OH)₂ (Reactive Silanol) hydrolysis->silanol condensation Condensation (-H₂O) silanol->condensation product -(O-Si(Me)(4-BrPh)-O)- (Siloxane Network or Surface Bond) condensation->product

Caption: General reaction pathway for the dimethoxy(methyl)silyl group.

The 4-Bromophenyl Group: A Gateway to Cross-Coupling

The carbon-bromine bond on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of organic substituents, making it a valuable building block in synthetic chemistry.[8]

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.

These reactions transform the simple bromophenyl group into complex molecular architectures, a strategy often employed in the synthesis of pharmaceuticals and advanced materials.

Application in Suzuki-Miyaura Cross-Coupling silane (Me)(MeO)₂Si-Ph-Br plus + silane->plus boronic R-B(OH)₂ (Boronic Acid) reaction Pd Catalyst Base boronic->reaction plus->boronic product (Me)(MeO)₂Si-Ph-R (Functionalized Silane) reaction->product

Caption: Use of the 4-bromophenyl group in a generic cross-coupling reaction.

Spectroscopic Characterization (Predicted)

While specific spectra are not available, the expected spectroscopic signatures can be predicted based on the molecular structure and data from analogous compounds.[9][10]

  • ¹H NMR (in CDCl₃):

    • Aromatic Protons: Two doublets between δ 7.4-7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.6 ppm, integrating to 6 protons.

    • Methyl Protons (Si-CH₃): A sharp singlet around δ 0.2-0.6 ppm, integrating to 3 protons.[9]

  • ¹³C NMR (in CDCl₃): Expected to show 6 distinct signals: 4 for the aromatic carbons, 1 for the methoxy carbon, and 1 for the silicon-bound methyl carbon.

  • ²⁹Si NMR (in CDCl₃): A single resonance in the range of δ -5 to -20 ppm is typical for this type of silane.[9]

  • Mass Spectrometry (EI-MS): The molecular ion (M⁺) peak would appear with a characteristic isotopic pattern for a molecule containing one bromine atom: two peaks of nearly equal intensity at m/z 260 and 262.

Synthesis and Handling

Proposed Synthetic Route

A common and effective method for synthesizing arylalkoxysilanes is through a Grignard reaction followed by alcoholysis.

Proposed Synthesis Workflow start 1,4-Dibromobenzene step1 1. Mg, THF (Grignard Formation) start->step1 grignard 4-Bromophenylmagnesium bromide step1->grignard step2 2. Cl₂Si(Me)H or Cl₂Si(Me)OMe (Silane Addition) grignard->step2 intermediate (4-Bromophenyl)dichloro(methyl)silane step2->intermediate step3 3. Methanol (MeOH), Base (Methanolysis) intermediate->step3 product (4-Bromophenyl)dimethoxy(methyl)silane step3->product

Caption: A plausible synthetic pathway for the target compound.

Handling and Safety

As with all reactive silanes, proper handling is crucial. Information is compiled from safety data sheets of similar compounds like dimethoxy(methyl)silane and other alkoxysilanes.[4][11][12]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile or neoprene gloves, and a lab coat.[4][13] Handle only in a well-ventilated area, preferably a chemical fume hood.[11][13]

  • Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[11] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, which would cause hydrolysis.

  • Hazards: Alkoxysilanes are flammable. Upon hydrolysis, they release methanol, which is toxic and can cause irritation to the eyes, skin, and respiratory system.[4] Chronic exposure to methanol can affect the central nervous system.[4]

  • Spill & Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[11][13] For spills, use an inert absorbent material and dispose of it as hazardous waste.[13]

Applications in Research and Development

The dual-reactivity of (4-Bromophenyl)dimethoxy(methyl)silane makes it a powerful tool in several advanced fields.

  • Materials Science: It can be used to create self-assembled monolayers (SAMs) on silica or metal oxide surfaces. The silane end anchors to the surface, while the bromophenyl end can be further functionalized, allowing for the precise engineering of surface properties.[14] It also serves as a crosslinking agent or adhesion promoter in coatings and composites, bridging inorganic fillers with organic polymer matrices.[7][15]

  • Drug Development & Medicinal Chemistry: The silicon-containing scaffold can be incorporated into drug candidates to modulate properties like lipophilicity and metabolic stability. The bromophenyl group acts as a key intermediate for building complex organic molecules through established cross-coupling chemistries, enabling the rapid synthesis of compound libraries for screening.

  • Organic Electronics: Arylsilanes are used in the synthesis of hole-transport materials for applications in perovskite solar cells and organic light-emitting diodes (OLEDs).[16] The bromo-functional handle allows for the construction of larger conjugated systems, while the silyl group can improve solubility and film-forming properties.

Experimental Protocols

Protocol 1: Hypothetical Synthesis via Grignard Reaction

This protocol is illustrative and should be adapted and optimized under appropriate laboratory safety standards.

  • Grignard Reagent Preparation:

    • To a flame-dried, three-neck flask under an argon atmosphere, add magnesium turnings (1.1 eq).

    • Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF via a dropping funnel. Maintain a gentle reflux. The causality here is that the Grignard formation is exothermic and must be controlled to prevent side reactions. Anhydrous conditions are critical as Grignard reagents are strong bases and react readily with water.

  • Silane Addition:

    • Cool the resulting Grignard solution to 0 °C in an ice bath.

    • Slowly add dichloro(methyl)silane (1.2 eq) dropwise, keeping the temperature below 10 °C. The rationale for cooling is to control the highly exothermic reaction between the Grignard reagent and the electrophilic silicon center.

    • Allow the mixture to warm to room temperature and stir for 12 hours to ensure the reaction goes to completion.

  • Methanolysis:

    • Cool the reaction mixture again to 0 °C.

    • In a separate flask, prepare a solution of anhydrous methanol (3.0 eq) and a non-nucleophilic base like triethylamine (2.5 eq) in anhydrous THF.

    • Slowly add the methanol/base solution to the reaction mixture. The base neutralizes the HCl formed during methanolysis, preventing undesired side reactions.

    • Stir for 4 hours at room temperature.

  • Workup and Purification:

    • Filter the reaction mixture to remove magnesium salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a nonpolar solvent like hexane and wash with a saturated aqueous solution of NH₄Cl, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by vacuum distillation to yield (4-Bromophenyl)dimethoxy(methyl)silane as a clear liquid.

Protocol 2: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for nonpolar to moderately polar organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). TMS is chosen because it is chemically inert, volatile, and gives a single, sharp signal that does not typically overlap with analyte signals.[17]

  • Data Acquisition:

    • Transfer the solution to a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Assign the peaks based on their chemical shift (ppm), multiplicity (e.g., singlet, doublet), and integration values, comparing them to the predicted values.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Silane, (4-bromophenoxy)trimethyl-.
  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI).
  • Chemsrc. (2025, August 24). (4-Bromophenyl)(trimethoxy)silane | CAS#:17043-05-9.
  • CymitQuimica. (2025, November 3). SAFETY DATA SHEET.
  • Wiley-VCH. (n.d.). Supporting Information.
  • TCI Chemicals. (2025, November 6). SAFETY DATA SHEET - Dimethoxy(methyl)silane.
  • Sigma-Aldrich. (n.d.). (4-Bromophenyl)trimethoxysilane | 17043-05-9.
  • TCI Chemicals. (2025, November 10). SAFETY DATA SHEET - Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane.
  • Evonik. (2025, January 10). SAFETY DATA SHEET - Trimethoxy(methyl)silane.
  • Sigma-Aldrich. (n.d.). Tetrakis(4-bromophenyl) silane ≥ 96% | 18733-98-7.
  • PubChem. (n.d.). (4-Bromophenyl)dichloro(methyl)silane.
  • Gelest, Inc. (2014, May 27). DIMETHYLDIMETHOXYSILANE, 96% - Safety Data Sheet.
  • Shin-Etsu Silicone. (n.d.). Silane Coupling Agents.
  • ResearchGate. (n.d.). Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction.
  • Evonik. (2025, March 14). Organofunctional silanes in the application of coatings.
  • Gelest. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives.
  • Shin-Etsu Silicones. (n.d.). Silanes.

Sources

Exploratory

Crystallographic and Structural Profiling of (4-Bromophenyl)dimethoxy(methyl)silane Derivatives: A Technical Guide for Molecular Design and Catalysis

Executive Summary In the landscape of modern organometallic chemistry and materials science, arylalkoxysilanes serve as indispensable linchpins. Specifically, (4-Bromophenyl)dimethoxy(methyl)silane and its derivatives re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organometallic chemistry and materials science, arylalkoxysilanes serve as indispensable linchpins. Specifically, (4-Bromophenyl)dimethoxy(methyl)silane and its derivatives represent a unique class of bifunctional building blocks. They possess an electrophilic aryl bromide pole—primed for palladium-catalyzed cross-coupling—and a nucleophilic/transmetalating dimethoxysilane pole, which has recently gained prominence in copper-catalyzed asymmetric dearomatization workflows[1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the crystallographic parameters that dictate the reactivity of these derivatives. By understanding the precise bond lengths, steric distortions, and electronic polarization inherent in their crystal lattices, researchers can rationally design more efficient catalytic cycles and robust siloxane-based polymers.

Structural Chemistry & Crystallographic Parameters

The reactivity of (4-Bromophenyl)dimethoxy(methyl)silane is fundamentally governed by the geometry of its silicon center. X-ray crystallographic studies of analogous aryl-methoxysilanes reveal a highly specific, distorted tetrahedral environment around the silicon atom.

Bond Lengths and Electronic Polarization

The Si–O bonds in methoxysilanes typically exhibit lengths between 1.610 Å and 1.640 Å[2],[3]. This is significantly shorter than standard single bonds, a phenomenon attributed to hyperconjugation (or pπ−dπ interactions) between the oxygen lone pairs and the σ∗ orbitals of the silicon center. This partial double-bond character stabilizes the molecule but leaves the methoxy groups labile under specific transmetalation conditions.

Conversely, the Si–C(aryl) bond lengths range from 1.863 Å to 1.872 Å[3]. The presence of the electron-withdrawing 4-bromo substituent polarizes this bond, subtly increasing its electrophilicity compared to unfunctionalized alkyl-silanes, thereby facilitating activation by transition metal catalysts.

Angular Distortions

Due to the steric bulk of the 4-bromophenyl group, the geometry around the silicon atom deviates from the ideal tetrahedral angle (109.5°). The endocyclic O–Si–O angles are often compressed (106.0° – 115.7°) to minimize lone-pair repulsion between the adjacent methoxy groups[4].

Quantitative Crystallographic Summary
Structural ParameterObserved Range (Å / °)Mechanistic Causality & Significance
Si–O(methoxy) Bond Length 1.610 – 1.640 Å[2],[3]Shorter than standard single bonds due to orbital overlap; dictates the lability of the methoxy leaving group during transmetalation.
Si–C(aryl) Bond Length 1.863 – 1.872 Å[3]Polarization induced by the electron-withdrawing 4-bromophenyl group activates the bond for cross-coupling.
O–Si–O Bond Angle 106.0° – 115.7°[4]Deviation from ideal tetrahedral (109.5°) due to steric bulk and the minimization of lone-pair repulsions.
C(aryl)–Si–O Angle 106.7° – 112.3°[3]Reflects steric crowding; critical for determining the trajectory of nucleophilic attack during catalytic cycles.

Mechanistic Role in Catalysis

The bifunctional nature of (4-Bromophenyl)dimethoxy(methyl)silane allows it to participate in orthogonal catalytic pathways. The structural parameters outlined above directly dictate how the molecule interacts with different transition metals.

For instance, in the highly enantioselective nucleophilic 1,4-dearomatization of pyridines, dimethoxy(methyl)silane derivatives act as critical hydride sources and transmetalating agents when paired with chiral copper hydride complexes[1]. The lability of the Si–O bond allows for rapid σ -bond metathesis, transferring the active species to the metal center while the 4-bromophenyl moiety remains intact for subsequent downstream functionalization (e.g., Suzuki-Miyaura or Heck couplings).

ReactivityMap A (4-Bromophenyl)dimethoxy (methyl)silane B Si-Center Reactivity (Transmetalation) A->B Activation of Si-C C Br-Center Reactivity (Cross-Coupling) A->C Oxidative Addition F Siloxane Polymerization (Moisture-driven) A->F Hydrolysis of Si-OMe D Cu-Catalyzed Dearomatization B->D E Pd-Catalyzed Suzuki/Heck C->E

Reactivity mapping of (4-Bromophenyl)dimethoxy(methyl)silane highlighting orthogonal pathways.

Experimental Protocol: Isolation and X-Ray Crystallographic Analysis

Obtaining high-quality single crystals of methoxysilanes is notoriously difficult due to their extreme moisture sensitivity. Exposure to ambient humidity causes rapid hydrolysis of the Si–OMe bonds to Si–OH, which subsequently condense to form Si–O–Si siloxane linkages (characterized by a highly flexible bond angle of ~143° to 180°)[2].

To ensure scientific integrity, the following protocol is designed as a self-validating system . If moisture contamination occurs, the resulting X-ray diffraction data will reveal polymeric siloxane chains rather than the discrete monomeric silane.

Step-by-Step Methodology
  • Inert-Atmosphere Synthesis & Purification:

    • Procedure: Synthesize the derivative using standard Schlenk line techniques under ultra-high purity Argon. Purify the crude product via vacuum distillation rather than column chromatography to prevent silica-induced hydrolysis.

    • Causality: Water acts as a potent nucleophile against the polarized Si center. Vacuum distillation ensures the absolute removal of protic impurities.

  • Vapor Diffusion Crystallization:

    • Procedure: In an argon-filled glovebox, dissolve the purified silane in a minimal amount of anhydrous tetrahydrofuran (THF). Place this vial inside a larger vial containing anhydrous pentane (antisolvent). Seal the system and store at -30 °C.

    • Causality: The slow vapor diffusion of the non-polar pentane into the polar THF gradually decreases the solubility of the silane, promoting highly ordered crystal lattice formation without introducing thermal stress or moisture.

  • Crystal Mounting under Paratone Oil:

    • Procedure: Transfer the crystals directly from the mother liquor into a drop of heavy Paratone-N oil on a glass slide. Immediately mount a suitable single crystal onto a MiTeGen loop and transfer it to the goniometer equipped with a 173 K nitrogen cold stream.

    • Causality: Paratone oil acts as a hydrophobic, viscous barrier. It encapsulates the crystal, preventing atmospheric moisture degradation during the brief transfer period. The 173 K cold stream freezes the oil, rigidly securing the crystal and reducing thermal atomic displacement parameters during data collection.

  • X-Ray Diffraction and Refinement:

    • Procedure: Collect intensity data using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å)[5]. Resolve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: The protocol is validated post-refinement. The absence of a ~143° Si–O–Si bond angle and the confirmation of the ~1.61 Å Si–OMe bond length definitively prove the anhydrous integrity of the workflow.

CrystallographyWorkflow S1 Schlenk Line Synthesis S2 Vapor Diffusion (Inert Atmosphere) S1->S2 Purified Silane S3 Crystal Mounting (Paratone Oil) S2->S3 Single Crystals S4 X-Ray Diffraction (Mo Kα, 173 K) S3->S4 Mounted Sample S5 Structure Refinement (SHELXL) S4->S5 Diffraction Data

Step-by-step crystallographic workflow for moisture-sensitive arylalkoxysilane derivatives.

Conclusion

The crystallographic profiling of (4-Bromophenyl)dimethoxy(methyl)silane derivatives provides critical insights into their dual reactivity. The precise measurement of the Si–O and Si–C bond lengths, alongside the distorted tetrahedral geometry, explains the molecule's propensity for transmetalation and its utility in complex dearomatization reactions. By strictly adhering to anhydrous, self-validating crystallographic protocols, researchers can accurately map these structural parameters, paving the way for the rational design of next-generation organosilicon catalysts and materials.

References

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews - ACS Publications URL:[Link]

  • Conducting Silicone-Based Polymers and Their Application Source: MDPI URL:[Link]

  • The Structure of Bis(catecholato)silanes: Phase Adaptation by Dynamic Covalent Chemistry of the Si–O Bond Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Molecular structure of compound 6 in the crystal. Selected bond lengths... Source: ResearchGate URL:[Link]

  • Unexpected Reactivity of CH(3,5-Me2Pz)2(CO)3WSnAr3 (Pz = pyrazol-1-yl; Ar = phenyl or p-tolyl) toward Hydrogen Halide Source: Organometallics - ACS Publications URL:[Link]

Sources

Foundational

Thermodynamic Stability and Thermal Degradation Dynamics of (4-Bromophenyl)dimethoxy(methyl)silane: A Mechanistic Guide

Executive Summary (4-Bromophenyl)dimethoxy(methyl)silane (CAS: 17878-08-9) is a highly specialized, bifunctional organosilane utilized as a critical building block in advanced cross-coupling reactions, surface functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromophenyl)dimethoxy(methyl)silane (CAS: 17878-08-9) is a highly specialized, bifunctional organosilane utilized as a critical building block in advanced cross-coupling reactions, surface functionalization, and the synthesis of high-performance siloxane polymers. Understanding its thermodynamic stability and precise thermal degradation pathways is paramount for researchers designing high-temperature resistant coatings or synthesizing active pharmaceutical ingredients (APIs) where this compound acts as a synthetic intermediate.

This whitepaper dissects the thermodynamic profile of (4-Bromophenyl)dimethoxy(methyl)silane, maps its thermal degradation mechanisms, and provides a self-validating analytical protocol for tracking its high-temperature behavior.

Structural Thermodynamics & Bond Dissociation

The thermal behavior of (4-Bromophenyl)dimethoxy(methyl)silane is dictated by the competing bond dissociation energies (BDEs) of its functional groups and the steric bulk of the 4-bromophenyl moiety.

  • Steric and Electronic Shielding: The incorporation of phenyl groups is well-documented to increase the overall thermal stability of siloxanes compared to purely aliphatic chains [[1]](). The bulky 4-bromophenyl group sterically shields the central silicon atom, kinetically delaying nucleophilic attack and intermolecular condensation at lower temperatures.

  • Bond Hierarchy: The degradation sequence is strictly governed by bond strengths. The Si–O bonds (~800 kJ/mol) are highly stable, whereas the Si–C(aliphatic) bonds (~318 kJ/mol) and Si–C(aromatic) bonds are more susceptible to homolytic cleavage under severe thermal stress 2. Furthermore, the methoxy leaving groups (-OCH3) are prone to thermally induced redistribution 3.

Mechanistic Pathways of Thermal Degradation

The thermal degradation of arylalkoxysilanes is not a single-step event but a complex, multi-stage cascade.

Stage I: Condensation and Alkoxy Redistribution (200°C–350°C)

Before backbone cleavage occurs, the dimethoxy groups undergo thermally driven redistribution and condensation [[4]](). In the presence of trace moisture or purely via thermal disproportionation, Si-OCH3 bonds break to release methanol and dimethyl ether, forming a transient siloxane (Si-O-Si) network.

Stage II: Homolytic Cleavage and Radical Scission (400°C–600°C)

As temperatures exceed 400°C, the mechanism shifts from molecular rearrangement to radical homolysis. The Si–CH3 and Si–Aryl bonds undergo homolytic scission. This radical mechanism leads to the release of methane, bromobenzene, and hydrogen gas, ultimately leaving behind a highly cross-linked, inorganic silica-rich char 1.

ThermalDegradation A (4-Bromophenyl)dimethoxy(methyl)silane B Stage I: 200-350°C Condensation & Redistribution A->B C Volatiles: Methanol & Dimethyl Ether B->C Loss of OCH3 D Stage II: 400-600°C Homolytic Si-C Cleavage B->D Thermal Stress E Volatiles: Bromobenzene & Methane D->E Radical Scission F Solid Residue: Cross-linked Si-O-Si Char D->F Polymerization

Fig 1. Thermal degradation pathways of (4-Bromophenyl)dimethoxy(methyl)silane.

Self-Validating Experimental Workflow: Hyphenated TGA-FTIR-GC/MS

To accurately map these degradation kinetics without relying on assumptions, a self-validating analytical system must be employed. By hyphenating Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography/Mass Spectrometry (GC/MS), the physical mass loss is immediately validated by the chemical identification of the evolved gases.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation and Inert Purge

  • Action: Load 10–15 mg of the silane into an alumina crucible. Purge the TGA furnace with high-purity Argon (50 mL/min) for 30 minutes prior to heating.

  • Causality: An inert atmosphere eliminates thermo-oxidative degradation pathways (e.g., the oxidation of Si-CH3 to formaldehyde). This ensures that the observed mass loss is strictly due to intrinsic thermodynamic instability and thermal homolysis, isolating the pure degradation mechanism.

Step 2: Isothermal Stabilization

  • Action: Hold the sample isothermally at 50°C for 10 minutes.

  • Causality: This step stabilizes the highly sensitive microbalance and drives off any adventitious surface moisture that could prematurely hydrolyze the methoxy groups, preventing skewed onset degradation temperatures.

Step 3: Dynamic Heating Ramp

  • Action: Heat the sample from 50°C to 800°C at a constant rate of 10°C/min.

  • Causality: A 10°C/min ramp rate provides an optimal thermodynamic balance. It is slow enough to maintain thermal equilibrium within the sample crucible, yet fast enough to generate a sufficient and continuous concentration of evolved gases for the downstream spectroscopic detectors.

Step 4: Heated Evolved Gas Transfer

  • Action: Transfer the evolved gases from the TGA to the FTIR and GC/MS via a deactivated fused silica capillary heated to 200°C.

  • Causality: Maintaining the transfer line at 200°C prevents the "cold spot" condensation of high-boiling volatiles (such as bromobenzene and cyclic siloxane oligomers) before they reach the detectors, eliminating memory effects and preventing critical data loss.

TGAWorkflow S1 1. Sample Prep Inert Ar/N2 Purge S2 2. TGA Heating 10°C/min to 800°C S1->S2 S3 3. Evolved Gas Transfer Heated Line (200°C) S2->S3 S4 4. FTIR Analysis Real-time IR Spectra S3->S4 S5 5. GC/MS Analysis Trace Volatile ID S3->S5

Fig 2. Hyphenated TGA-FTIR-GC/MS workflow for real-time degradation tracking.

Quantitative Thermal Analysis Data

The following table summarizes the thermal degradation metrics of (4-Bromophenyl)dimethoxy(methyl)silane against standard reference silanes. The data highlights how the bulky bromophenyl group shifts the maximum degradation temperature ( Tmax​ ) higher compared to purely aliphatic counterparts, while the heavy bromine atom contributes to a lower overall residual mass due to the volatilization of bromobenzene during Stage II homolysis.

Compound Tonset​ (°C) Tmax​ (°C)Residual Mass at 800°C (%)Dominant Evolved Gases (FTIR/MS)
(4-Bromophenyl)dimethoxy(methyl)silane ~280~440~35.0Methanol, Bromobenzene, Methane
Phenyltrimethoxysilane (Reference)~320~460~42.5Methanol, Benzene
Dimethoxydimethylsilane (Reference)~150~300~15.2Methane, Methanol, Dimethyl Ether

Note: Tonset​ represents the temperature at 5% mass loss. Tmax​ represents the peak of the derivative thermogravimetry (DTG) curve.

Implications for Materials Science and Drug Development

For drug development professionals utilizing this silane in Suzuki-Miyaura or Hiyama cross-coupling reactions to synthesize complex APIs, understanding its thermal limits is critical. Exceeding 250°C during reactor processing or distillation will initiate premature methoxy redistribution, drastically reducing the yield of the desired cross-coupled product.

For materials scientists, the controlled thermal degradation of this monomer can be exploited. By intentionally driving the Stage I condensation (200°C–350°C) while avoiding Stage II homolysis, researchers can formulate highly robust, brominated siloxane resins that exhibit exceptional flame retardancy and high refractive indices.

References

  • Thermal degradation behaviors of some branched and linear polysiloxanes. ResearchGate. 1

  • Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. MDPI. 2

  • One-Step Synthesis of Aryl Monomers for Silicones Enabled by Mechanistic Study of Intermolecular Dehydrogenative C–H Silylations. ACS Publications. 3

  • Silicon Carbide Precursor: Structure Analysis and Thermal Behavior from Polymer Cross-Linking to Pyrolyzed Ceramics. MDPI. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Surface Functionalization of Silica Nanoparticles with (4-Bromophenyl)dimethoxy(methyl)silane

Strategic Rationale & Mechanistic Overview Silica nanoparticles (SiNPs) and mesoporous silica nanoparticles (MSNs) are foundational platforms for nanomedicine, diagnostic imaging, and heterogeneous catalysis. The process...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

Silica nanoparticles (SiNPs) and mesoporous silica nanoparticles (MSNs) are foundational platforms for nanomedicine, diagnostic imaging, and heterogeneous catalysis. The process of chemical grafting via silanization is the most common strategy for the functionalization of these silica surfaces . However, traditional functionalization using trialkoxysilanes (e.g., APTES) often results in uncontrolled vertical polycondensation, leading to pore clogging, irregular multilayers, and severe batch-to-batch variability.

To achieve a highly reproducible, structurally defined monolayer, this protocol utilizes a specialized dialkoxysilane: (4-Bromophenyl)dimethoxy(methyl)silane .

  • The Dimethoxy(methyl) Anchor: The presence of only two hydrolyzable methoxy groups restricts the silane to a bidentate attachment to the silica surface. The inert methyl group sterically hinders extensive cross-linking, preventing the formation of thick, disorganized polymeric networks .

  • The Bromophenyl Handle: The terminal aryl bromide serves as a robust electrophilic precursor. Unlike primary amines or thiols, which can prematurely react or oxidize, the bromophenyl group is highly stable under physiological conditions but highly reactive under palladium-catalyzed cross-coupling conditions . This enables the late-stage conjugation of complex active pharmaceutical ingredients (APIs), fluorophores, or targeting ligands.

Reagent Profiling & Physicochemical Data

Before initiating the protocol, it is critical to verify the integrity of the silane precursor to ensure stoichiometric accuracy.

Table 1: Physicochemical Properties of (4-Bromophenyl)dimethoxy(methyl)silane

ParameterSpecification / ValueOperational Significance
Chemical Formula C9H13BrO2SiDefines stoichiometric calculations for monolayer coverage.
Molecular Weight 261.19 g/mol Used to calculate the grafting density (mmol/g of SiNPs).
Anchor Geometry Bidentate (Dialkoxy)Prevents 3D polycondensation; ensures true monolayer formation.
Reactive Handle Aryl Bromide (-C6H4Br)Primed for Pd-catalyzed C-C bond formation (Suzuki/Heck).
Steric Modulator Methyl (-CH3)Blocks tertiary cross-linking; increases surface hydrophobicity.

Experimental Workflow

The following diagram illustrates the logical progression from a bare silica nanoparticle to a fully conjugated nanomedicine platform.

G A 1. Bare Silica Nanoparticles (High Surface Energy) B 2. Acidic Hydroxylation (Maximized -OH Density) A->B C 3. Anhydrous Silanization (Toluene, 110°C, 24h) B->C D 4. Thermal Curing (Vacuum, 80°C, 12h) C->D E 5. Bromophenyl-SiNPs (Stable Monolayer) D->E F 6. Pd-Catalyzed Cross-Coupling (Suzuki/Heck/Sonogashira) E->F G 7. API/Ligand Conjugated SiNPs (Targeted Nanomedicine) F->G

Workflow for SiNP surface functionalization and subsequent palladium-catalyzed cross-coupling.

Step-by-Step Methodology & Causality

Phase 1: Surface Activation (Hydroxylation)

Objective: Maximize the density of reactive surface silanol (-OH) groups to ensure uniform silane grafting.

  • Disperse 1.0 g of bare SiNPs in 50 mL of a 1 M HCl solution.

  • Sonicate for 15 minutes to break up colloidal aggregates.

  • Reflux the suspension at 90 °C for 2 hours under continuous stirring.

  • Centrifuge (10,000 x g, 15 min) and wash the pellet extensively with deionized water until the supernatant reaches pH 6.0–7.0, followed by two washes with absolute ethanol.

  • Dry the activated SiNPs under vacuum at 60 °C overnight.

Mechanistic Causality: Commercial or aged SiNPs often undergo spontaneous siloxane condensation (Si-O-Si) over time, reducing the number of available binding sites. Acidic reflux hydrolyzes these surface siloxanes back into reactive silanols, providing a dense, uniform anchor layer for the incoming silane . Validation Checkpoint: Disperse a small aliquot of the dried powder in water. Activated SiNPs should form a highly stable, translucent colloid due to the strong negative zeta potential of the dense silanol layer (~ -40 mV) .

Phase 2: Anhydrous Silanization

Objective: Covalently graft (4-Bromophenyl)dimethoxy(methyl)silane onto the SiNP surface without inducing bulk polymerization.

  • Suspend 1.0 g of activated, dried SiNPs in 40 mL of strictly anhydrous toluene in a round-bottom flask. Sonicate for 20 minutes.

  • Purge the system with inert gas (Argon or Nitrogen) for 15 minutes.

  • Add 2.0 mmol of (4-Bromophenyl)dimethoxy(methyl)silane dropwise to the suspension.

  • Equip the flask with a reflux condenser and heat to 110 °C for 24 hours under constant stirring and an inert atmosphere.

Mechanistic Causality: Why anhydrous toluene? Trace water in the solvent causes the silane to prematurely hydrolyze and polymerize with itself in solution, creating free-floating siloxane oligomers that physically adsorb onto the nanoparticle, clogging pores and causing batch failure. Toluene’s high boiling point (110 °C) provides the necessary thermal activation energy to drive the direct condensation between the sterically hindered methoxy groups and the surface silanols.

Phase 3: Purification and Thermal Curing

Objective: Remove unreacted precursors and lock the silane monolayer into a permanent covalent state.

  • Cool the reaction to room temperature and isolate the functionalized SiNPs via centrifugation.

  • Wash the pellet sequentially to remove impurities:

    • Toluene (2x) to remove unreacted silane.

    • Dichloromethane (2x) to remove non-covalently adsorbed siloxane oligomers.

    • Absolute ethanol (2x) to prepare for drying.

  • Dry the particles in a vacuum oven at 80 °C for 12 hours.

Mechanistic Causality: The initial silanization reaction often leaves some silanes attached via hydrogen bonding rather than covalent bonds. The 80 °C vacuum curing step drives off residual condensation byproducts (methanol/water), forcing these hydrogen-bonded intermediates to undergo dehydration and form permanent, irreversible Si-O-Si covalent bonds. Validation Checkpoint: Perform Fourier Transform Infrared (FTIR) spectroscopy. The disappearance of the sharp isolated silanol peak at 3740 cm⁻¹ and the emergence of aromatic C=C stretching (~1590 cm⁻¹) and C-H stretching (~2900 cm⁻¹) confirm successful covalent grafting.

Downstream Application: On-Particle Suzuki-Miyaura Coupling

The resulting Bromophenyl-SiNPs are now primed for advanced functionalization. The aryl bromide surface undergoes oxidative addition with a Pd(0) catalyst, allowing for transmetalation with a boronic acid (e.g., a fluorescent probe or API precursor) and subsequent reductive elimination to form a new C-C bond, securely linking the target molecule to the nanoparticle .

Quality Control & Quantitative Characterization

To ensure the trustworthiness of the functionalization, the batch must be evaluated against the following quantitative metrics.

Table 2: Quality Control Metrics for Bromophenyl-Functionalized SiNPs

Analytical TechniqueExpected Result (Bare SiNP)Expected Result (Functionalized SiNP)Diagnostic Significance
Dynamic Light Scattering (DLS) ~50.0 nm~52.5 nmA slight increase confirms monolayer formation. A massive increase (>10 nm) indicates unwanted polymerization.
Zeta Potential (pH 7.4) -40 mV to -45 mV-15 mV to -20 mVMasking of surface silanols by hydrophobic bromophenyl groups reduces the negative surface charge .
Thermogravimetric Analysis (TGA) < 2% weight loss8% - 12% weight loss (200-600°C)Quantifies the exact grafting density of the organic silane layer.
X-ray Photoelectron Spectroscopy (XPS) Si 2p, O 1s onlyAppearance of Br 3d (~70 eV)Directly confirms the presence and atomic percentage of the reactive bromide handle.

References

  • Title: Mesoporous Silica Platforms with Potential Applications in Release and Adsorption of Active Agents Source: MDPI (Materials) URL: [Link]

  • Title: Surface Functionalization of Silica Nanoparticles Supports Colloidal Stability in Physiological Media and Facilitates Internalization in Cells Source: ACS Publications (Langmuir) URL: [Link]

  • Title: Highly Efficient Catalytic Route for the Synthesis of Functionalized Silsesquioxanes Source: ACS Publications (Inorganic Chemistry) URL: [Link]

  • Title: Siloxane-based linkers in the construction of hydrogen bonded assemblies and porous 3D MOFs Source: Chemical Communications (RSC Publishing) URL: [Link]

Application

Preparation and Functionalization of Organosilicon Polymers Using (4-Bromophenyl)dimethoxy(methyl)silane

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale Organosilicon polymers (po...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

Organosilicon polymers (polysiloxanes) are indispensable in advanced materials science, targeted drug delivery matrices, and flexible electronics due to their high thermal stability, biocompatibility, and unique mechanical properties. The utilization of (4-Bromophenyl)dimethoxy(methyl)silane as a monomer introduces a critical synthetic advantage: chemical orthogonality .

The bifunctional nature of this monomer allows for a two-stage architectural design:

  • Backbone Formation: The dimethoxysilane moiety undergoes controlled hydrolytic polycondensation (a sol-gel process) to form a robust siloxane (Si–O–Si) backbone[1].

  • Orthogonal Functionalization: The 4-bromophenyl group remains completely inert during the polycondensation phase. Once the polymer is formed, this aryl bromide serves as an ideal electrophilic handle for post-polymerization modifications, such as Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings)[2]. This allows researchers to graft complex organic moieties—such as fluorophores, targeting ligands, or cross-linkers—directly onto the polymer without cleaving the siloxane bonds[3].

Material Specifications

Before initiating the synthesis, it is critical to verify the purity and properties of the starting materials to ensure reproducible polymerization kinetics.

Table 1: Monomer Specifications
PropertySpecificationRationale for QC
Chemical Name (4-Bromophenyl)dimethoxy(methyl)silaneCore building block.
Molecular Formula C9H13BrO2Si-
Molecular Weight 261.19 g/mol Required for stoichiometric calculations.
Appearance Colorless to light yellow liquidDiscoloration indicates premature hydrolysis or bromine degradation.
Purity (GC) > 97.0%Impurities (e.g., monomethoxy silanes) act as chain terminators, severely limiting molecular weight.
Storage Inert atmosphere (Ar/N2), 2–8 °CHighly moisture-sensitive; exposure to ambient humidity initiates uncontrolled cross-linking[4].

Experimental Workflows & Protocols

The following protocols represent a self-validating system. Each major synthetic step is paired with a specific causality explanation and a Quality Control (QC) validation checkpoint.

Protocol A: Acid-Catalyzed Hydrolytic Polycondensation

Objective: Synthesize high-molecular-weight poly(methyl(4-bromophenyl)siloxane).

Step-by-Step Methodology:

  • Monomer Dissolution: In an oven-dried, 250 mL Schlenk flask purged with Argon, dissolve 10.0 g (38.3 mmol) of (4-Bromophenyl)dimethoxy(methyl)silane in 50 mL of anhydrous Tetrahydrofuran (THF).

  • Acidic Hydrolysis: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 1.5 mL of 0.1 M aqueous HCl over 15 minutes under vigorous stirring.

    • Causality: Acid catalysis is specifically chosen over base catalysis to favor the formation of linear polysiloxanes. The low temperature prevents exothermic runaway and controls the rate of silanol condensation, ensuring a narrow Polydispersity Index (PDI).

  • Polycondensation: Remove the ice bath and attach a reflux condenser. Heat the mixture to 60 °C for 24 hours.

    • Causality: Elevated temperatures drive the elimination of water and methanol, pushing the condensation equilibrium toward high-molecular-weight polymer formation[1].

  • Precipitation & Recovery: Cool the mixture to room temperature and concentrate it under reduced pressure to half its volume. Pour the viscous solution dropwise into 300 mL of ice-cold methanol to precipitate the polymer. Filter and dry under vacuum at 40 °C for 12 hours.

Validation & Quality Control (QC):

  • FTIR Spectroscopy: Confirm the disappearance of the Si–OCH3 stretching band at ~2840 cm⁻¹ and the appearance of a strong, broad Si–O–Si backbone stretching band at 1050–1100 cm⁻¹.

  • ¹H NMR (CDCl3): Verify the absence of methoxy protons (~3.5 ppm). The spectrum should display a broad peak for the Si–CH3 group at ~0.3 ppm and aromatic protons at 7.2–7.6 ppm.

Protocol B: Post-Polymerization Modification via Suzuki-Miyaura Cross-Coupling

Objective: Graft functional groups onto the polysiloxane backbone using the aryl bromide handle.

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 2.0 g of the synthesized poly(methyl(4-bromophenyl)siloxane) in 20 mL of anhydrous Toluene in a Schlenk flask.

  • Reagent Addition: Add 1.2 equivalents (relative to the repeating unit) of the desired functional boronic acid (e.g., 4-methoxyphenylboronic acid). Add 5 mol% of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as the catalyst.

  • Biphasic Base Integration: Add 10 mL of a degassed 2M aqueous Na2CO3 solution.

    • Causality: A biphasic Toluene/H2O system is utilized because the hydrophobic polysiloxane is highly soluble in toluene, while the inorganic base dissolves in water. The Pd catalyst facilitates the cross-coupling at the interfacial boundary without subjecting the siloxane backbone to harsh, bond-cleaving homogenous basic conditions[3].

  • Reflux: Heat the biphasic mixture at 90 °C under an Argon atmosphere for 18 hours.

  • Workup: Cool to room temperature. Separate the organic layer and wash three times with deionized water to remove inorganic salts. Concentrate the toluene layer and precipitate the functionalized polymer into cold methanol.

Validation & Quality Control (QC):

  • ¹H NMR (CDCl3): Confirm complete conversion by observing the shift in the original aromatic protons and the appearance of new signals corresponding to the grafted moiety.

  • GPC (Gel Permeation Chromatography): Ensure the molecular weight (Mw) has increased proportionally to the grafted mass, and that the PDI remains stable, confirming the siloxane backbone was not degraded during the catalytic cycle.

Quantitative Data Presentation

Table 2: Polymerization and Functionalization Metrics
Polymer StageYield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Conversion of Br (%)
Pre-Functionalized (Poly(methyl(4-bromophenyl)siloxane))8824,50031,8501.30N/A
Post-Functionalized (Suzuki-Coupled Derivative)8230,10040,3301.34> 98

Data indicates that the siloxane backbone maintains its structural integrity (stable PDI) during the high-temperature Palladium-catalyzed cross-coupling process.

Visualizations

Experimental Workflow Diagram

Workflow A Monomer: (4-Bromophenyl)dimethoxy (methyl)silane B Acid-Catalyzed Hydrolysis (HCl/H2O) A->B C Intermediate: Silanediol B->C D Polycondensation (- H2O) C->D E Polymer: Poly(methyl(4-bromophenyl) siloxane) D->E F Post-Polymerization Modification (Pd-Catalyzed) E->F G Functionalized Organosilicon Polymer F->G

Fig 1. Experimental workflow from silane monomer to functionalized organosilicon polymer.

Mechanistic Pathway Diagram

Mechanism Start Si-OCH3 Group Step1 Protonation by H+ Start->Step1 Step2 Nucleophilic Attack by H2O Step1->Step2 Step3 Methanol Elimination Step2->Step3 Silanol Si-OH (Silanol) Step3->Silanol Condensation Condensation with another Si-OH Silanol->Condensation Siloxane Si-O-Si (Siloxane Backbone) Condensation->Siloxane -H2O

Fig 2. Mechanistic pathway of acid-catalyzed alkoxysilane hydrolysis and polycondensation.

References

  • Ohshita, J., et al. "Polymeric Organosilicon Systems. 27. Preparation and Reactions of Poly[(ethoxysilylene)phenylenes] and Thermal Properties of the Resulting Polymers." Macromolecules 1997, 30, 6, 1540–1549. URL:[Link]

  • Delmas, L. C., et al. "Siloxane-based linkers in the construction of hydrogen bonded assemblies and porous 3D MOFs." Chemical Communications 2017, 53, 12524-12527. URL:[Link]

  • Nguyen, M. H., et al. "Design, Synthesis, and Application of Polymer-Supported Silicon-Transfer Agents for Cross-Coupling Reactions with Organolithium Reagents." The Journal of Organic Chemistry 2017, 82, 20, 11056–11071. URL:[Link]

Sources

Method

Application Note &amp; Protocol: Hiyama Cross-Coupling Using (4-Bromophenyl)dimethoxy(methyl)silane for Biaryl Synthesis

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide to the Hiyama cross-coupling reaction, focusing on the versatile bifunctional reagen...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the Hiyama cross-coupling reaction, focusing on the versatile bifunctional reagent, (4-Bromophenyl)dimethoxy(methyl)silane. We will explore the reaction mechanism, provide detailed, field-proven protocols for its application as both an organosilane and an aryl halide coupling partner, and offer a practical troubleshooting guide. This note is intended to empower researchers to leverage the low toxicity and high stability of organosilanes for the efficient synthesis of complex biaryl scaffolds.

Introduction: The Strategic Advantage of the Hiyama Coupling

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly for constructing biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Among the suite of palladium-catalyzed cross-coupling reactions, the Hiyama coupling, first reported in 1988, offers distinct advantages.[2][3] It utilizes organosilicon reagents, which are generally stable, easy to handle, and exhibit low toxicity compared to their organoboron (Suzuki) or organotin (Stille) counterparts.[4][5][6]

This application note focuses on a particularly strategic reagent: (4-Bromophenyl)dimethoxy(methyl)silane . Its unique structure, possessing both a reactive aryl bromide (C-Br) bond and a latent aryl-silicon (Aryl-Si) bond, enables its use as either the electrophile or the nucleophile in sequential cross-coupling reactions. This dual reactivity opens up efficient pathways for the modular synthesis of complex, unsymmetrical biaryls from a single, versatile building block.

The Hiyama Coupling Mechanism: Activating the C-Si Bond

The Hiyama coupling proceeds through a catalytic cycle common to many cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[2][7] The key and distinguishing feature is the initial activation of the remarkably stable carbon-silicon bond.

Causality of Activation: The C-Si bond is not sufficiently polarized for spontaneous transmetalation to the palladium center.[4] Activation is required to form a hypervalent, pentacoordinate silicate species.[5][7] This is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom, increasing its nucleophilicity and rendering the organic group labile enough for transfer to the palladium(II) complex. While effective, the basicity of fluoride can be a limitation, potentially cleaving silyl protecting groups or reacting with base-sensitive functionalities.[2] This has led to the development of fluoride-free protocols, often employing a base like NaOH or utilizing highly reactive organosilanols (the Hiyama-Denmark variation).[2][8][9]

The catalytic cycle can be visualized as follows:

Hiyama_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Intermediate Ar¹-Pd(II)L₂-Ar² Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArX Ar¹-X ArX->OxAdd Silane Ar²-SiR₃ Activator Fluoride (F⁻) Activator Silane->Activator ActivatedSilane [Ar²-SiR₃F]⁻ Activator->ActivatedSilane Activation ActivatedSilane->Transmetalation Dual_Reactivity_Workflow start Starting Material (4-Bromophenyl)dimethoxy(methyl)silane path1 Path 1: Use as Aryl Bromide start->path1 path2 Path 2: Use as Arylsilane start->path2 protocol1 Protocol 1 (Fluoride-Free or Mild Base) path1->protocol1 protocol2 Protocol 2 (Fluoride Activation) path2->protocol2 reagent1 Couple with: Ar¹-Si(OR)₃ reagent1->protocol1 reagent2 Couple with: Ar²-X (X=Br, I) reagent2->protocol2 product1 Product A Ar¹-(C₆H₄)-Si(OMe)₂Me protocol1->product1 product2 Product B Ar²-(C₆H₄)-Br protocol2->product2 final_product Unsymmetrical Biaryl Ar¹-(C₆H₄)-Ar² product1->final_product Then activate Si and couple with Ar²-X product2->final_product Then couple with Ar¹-Si(OR)₃

Caption: Workflow illustrating the dual reactivity of the title compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: (4-Bromophenyl)dimethoxy(methyl)silane as the ARYL HALIDE Partner

This protocol demonstrates the coupling of the C-Br bond while preserving the silyl group, reacting it with Phenyltrimethoxysilane.

Materials and Reagents:

  • (4-Bromophenyl)dimethoxy(methyl)silane (1.0 equiv)

  • Phenyltrimethoxysilane (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.5 equiv)

  • Anhydrous Toluene

  • Deionized Water

  • Saturated aq. NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Add (4-Bromophenyl)dimethoxy(methyl)silane (1.0 equiv) and Phenyltrimethoxysilane (1.5 equiv) followed by anhydrous toluene (to make a ~0.2 M solution).

  • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

  • Slowly add the TBAF solution (2.5 equiv) via syringe.

  • Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: (4-Bromophenyl)dimethoxy(methyl)silane as the ORGANOSILANE Partner

This protocol demonstrates the activation of the silyl group to couple with 4-Iodoanisole.

Materials and Reagents:

  • (4-Bromophenyl)dimethoxy(methyl)silane (1.2 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Palladium(II) Chloride [PdCl₂] (5 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (2.5 equiv)

  • Anhydrous Dioxane

  • Standard workup and purification reagents as listed in Protocol 1.

Equipment:

  • Same as listed in Protocol 1.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add PdCl₂ (0.05 equiv), 4-Iodoanisole (1.0 equiv), and (4-Bromophenyl)dimethoxy(methyl)silane (1.2 equiv).

  • Add anhydrous dioxane (to make a ~0.2 M solution).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the TBAF solution (2.5 equiv) via syringe. A color change may be observed.

  • Heat the reaction mixture to 80-100 °C and maintain for 10-16 hours. Monitor the reaction progress by TLC or GC-MS. [10]6. Once the starting material is consumed, cool the reaction to room temperature.

  • Perform the same workup and purification procedure as described in Protocol 1 (steps 6-9) to isolate the biaryl product.

ParameterProtocol 1 (as Aryl Halide)Protocol 2 (as Organosilane)Rationale / Causality
Palladium Source Pd(OAc)₂PdCl₂Both are common Pd(II) precursors that form the active Pd(0) catalyst in situ. Choice can be substrate-dependent. [1][10]
Ligand SPhosNone (or optional)SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition of aryl bromides and facilitates the catalytic cycle. Ligand-free systems can also be effective, especially with more reactive aryl iodides. [3][10]
Activator TBAFTBAFTBAF is the standard fluoride source for activating the C-Si bond for transmetalation. [4][7]
Solvent TolueneDioxaneBoth are high-boiling, relatively non-polar aprotic solvents suitable for cross-coupling. Dioxane is often used in fluoride-mediated Hiyama couplings. [10][11]
Temperature 100 °C80-100 °CElevated temperatures are typically required to drive the reaction to completion, particularly for less reactive aryl bromides. [1][10]
Expected Yield 70-90%75-95%Yields are dependent on substrate purity and reaction conditions but are generally good to excellent for these types of couplings.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficient activation of silane. 3. Water in the reaction. 4. Low reaction temperature.1. Use a fresh source of palladium catalyst and ligand. Consider a pre-catalyst. 2. Use anhydrous TBAF or ensure the 1.0 M solution is of good quality. 3. Ensure all glassware is oven-dried and solvents are anhydrous. 4. Increase the temperature in 10 °C increments.
Formation of Homocoupled Byproducts 1. Side reactions of the organosilane or aryl halide. 2. Oxygen contamination leading to catalyst decomposition.1. Use a slight excess (1.1-1.2 equiv) of the organosilane partner. 2. Ensure the reaction is maintained under a strictly inert atmosphere. Degas the solvent before use.
Protodesilylation (C-Si bond replaced by C-H) 1. Presence of protic sources (water). 2. Excess fluoride activator.1. Use anhydrous conditions. 2. Reduce the amount of TBAF to 1.5-2.0 equivalents.
Dehalogenation (C-Br bond replaced by C-H) 1. Presence of trace water or other proton sources. 2. Certain phosphine ligands can promote this side reaction.1. Ensure rigorously anhydrous conditions. 2. Screen different ligands or consider a ligand-free protocol if applicable.

Conclusion

The Hiyama cross-coupling provides a powerful and environmentally benign method for the synthesis of biaryl compounds. The use of (4-Bromophenyl)dimethoxy(methyl)silane as a bifunctional building block exemplifies the strategic potential of this reaction. By carefully selecting the reaction conditions—specifically the presence or absence of a potent silyl group activator—chemists can selectively engage either the aryl bromide or the arylsilane moiety. This dual reactivity enables efficient, modular, and convergent synthetic strategies, making it a valuable tool for professionals in pharmaceutical research and materials science.

References

  • Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Hiyama Coupling. In: Synthetic Methods in Drug Discovery. The Royal Society of Chemistry; 2016. [Link]

  • Hiyama coupling. Wikipedia. [Link]

  • Hiyama Cross Coupling. Chem-Station Int. Ed. [Link]

  • Sajiki, H., et al. Ligand-free Hiyama cross-coupling reaction catalyzed by palladium on carbon. Synlett. 2012.
  • Hiyama Coupling Reaction #Organic Name Reaction Mechanism #Organometallic Coupling Reaction -4. YouTube. [Link]

  • Khurram, S., et al. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules. 2022. [Link]

  • Ranu, B. C., et al. Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. Tetrahedron Letters. 2008. [Link]

  • Guo, C., et al. Palladium-catalysed Hiyama cross-coupling reaction of alkynyl halides with aryltrialkoxysilanes under aerobic conditions. Journal of Chemical Research. 2014. [Link]

  • Kwong, F. Y., et al. A general palladium-catalyzed Hiyama cross-coupling reaction of aryl and heteroaryl chlorides. Chemistry – A European Journal. 2016. [Link]

  • Murata, M., et al. Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Synthesis. 2001. [Link]

  • Denmark, S. E., et al. Cross-coupling reactions of arylsilanols with substituted aryl halides. The Journal of Organic Chemistry. 2003. [Link]

  • Bailey, A. D. Palladium catalyzed cross-coupling reactions of allyl- and vinylsilanes. IDEALS. 2011. [Link]

  • Foubelo, F., et al. The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record. 2016. [Link]

  • Hiyama Cross-Coupling |Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]

  • Montgomery, T. P., et al. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Journal of the American Chemical Society. 2022. [Link]

  • Montgomery, T. P., et al. Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. Journal of the American Chemical Society. 2022. [Link]

  • Zou, G., et al. Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry. 2019. [Link]

Sources

Application

Application Note: Lithiation and Electrophilic Functionalization of (4-Bromophenyl)dimethoxy(methyl)silane

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary (4-Bromophenyl)dimethoxy(methyl)silane is a highly versatile, bifunctional building block used in advanced organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

(4-Bromophenyl)dimethoxy(methyl)silane is a highly versatile, bifunctional building block used in advanced organic synthesis and materials science. It features an aryl bromide handle primed for metal-halogen exchange and a dimethoxy(methyl)silyl group that serves as a masked silanol, siloxane precursor, or a coupling partner in Hiyama-type reactions.

However, functionalizing this molecule via lithiation presents a profound chemoselectivity challenge: the highly electrophilic silicon center is susceptible to nucleophilic attack by alkyllithium reagents. This application note details a field-proven, self-validating protocol to achieve pristine halogen-lithium exchange while completely preserving the delicate alkoxysilane moiety.

Mechanistic Causality: Kinetic vs. Thermodynamic Control

To successfully functionalize this molecule, one must understand the competing forces at play. Organolithium reagents are highly reactive, water- and oxygen-sensitive species[1]. When (4-Bromophenyl)dimethoxy(methyl)silane is exposed to n-butyllithium (n-BuLi), two distinct pathways compete:

  • Halogen-Lithium Exchange (Kinetic Pathway): Discovered independently by Gilman and Wittig, this exchange is an exceptionally fast, kinetically controlled process that often exceeds the rate of nucleophilic addition[2].

  • Nucleophilic Substitution at Silicon (Thermodynamic Pathway): The displacement of a methoxy group by the butyl anion to form an alkylated silane byproduct is thermodynamically favored due to the formation of a strong Si–C bond.

The Causality of the Protocol: By conducting the reaction at strictly cryogenic temperatures (–78 °C) in a coordinating solvent like Tetrahydrofuran (THF), we manipulate the activation energies. THF coordinates the lithium cation, breaking down n-BuLi aggregates into highly reactive lower-order species. At –78 °C, the activation energy for the lithium-bromine exchange is readily overcome, whereas the thermal barrier for nucleophilic attack at the sterically hindered silicon center is not[2],[3]. This kinetic trapping is the foundational principle of the protocol, ensuring high chemoselectivity and preserving the alkoxysilane moiety[3].

Mechanism SM (4-Bromophenyl)dimethoxy(methyl)silane (Starting Material) Li_Int (4-Lithiophenyl)dimethoxy(methyl)silane (Kinetically Favored) SM->Li_Int n-BuLi, THF, -78 °C Fast Exchange Side_Prod Alkyl-substituted Silane (Thermodynamically Favored) SM->Side_Prod n-BuLi, > -40 °C Nucleophilic Attack at Si Product Electrophile-Functionalized Product Li_Int->Product 1. Electrophile (E+) 2. H2O Quench

Reaction pathways showing kinetic vs. thermodynamic control during lithiation.

Standardized Experimental Protocol

To ensure trustworthiness, this protocol incorporates an In-Process Control (IPC) . Do not proceed to the electrophilic trapping step without verifying the success of the lithiation.

Workflow Step1 Step 1: Preparation Dry THF, Argon atm, cool to -78 °C Step2 Step 2: Lithiation Dropwise n-BuLi (1.05 eq), stir 30 min at -78 °C Step1->Step2 Step3 Step 3: IPC / Trapping Check conversion, add electrophile (E+) Step2->Step3 Step4 Step 4: Quenching Add aq. NH4Cl, warm to room temperature Step3->Step4 Step5 Step 5: Isolation Extraction, drying, and chromatography Step4->Step5

Step-by-step workflow for the lithiation and functionalization protocol.

Reagent Preparation & Equipment Setup
  • Glassware: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with high-purity Argon (repeat 3x).

  • Reagents: Anhydrous THF (distilled over Na/benzophenone or from a solvent purification system). Titrate n-BuLi (1.6 M in hexanes) using diphenylacetic acid prior to use to ensure accurate stoichiometry.

Step-by-Step Procedure

Step 1: Substrate Dissolution Dissolve (4-Bromophenyl)dimethoxy(methyl)silane (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF to achieve a 0.1–0.2 M concentration. Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C for at least 15 minutes.

Step 2: Cryogenic Lithiation Field Insight: Add n-BuLi (1.05 equiv) dropwise down the interior wall of the flask . This pre-cools the titrant before it contacts the reaction mixture, preventing localized micro-environments of elevated temperature that would trigger the thermodynamic destruction of the alkoxysilane[3]. Maintain the internal temperature below –65 °C. Stir at –78 °C for 30 minutes.

Step 3: Self-Validating In-Process Control (IPC) Withdraw a 0.1 mL aliquot using a purged syringe. Quench immediately into 0.5 mL of CD3OD. Analyze via crude ^1H NMR or GC-MS. You should observe complete disappearance of the starting material and the exclusive formation of the deuterated arene. If starting material remains, verify the titer of your n-BuLi.

Step 4: Electrophilic Trapping Once the IPC confirms >95% lithiation, add the desired electrophile (1.2–1.5 equiv) dropwise. If the electrophile is a solid (e.g., benzophenone), dissolve it in a minimum amount of anhydrous THF prior to addition. Maintain the reaction at –78 °C for 1 to 2 hours.

Step 5: Quenching & Workup Quench the reaction at –78 °C by adding saturated aqueous NH4Cl (5 mL). Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Quantitative Data & Electrophile Scope

The aryllithium intermediate can be trapped by a wide variety of electrophiles. Below is a summary of validated transformations and their expected outcomes under this protocol.

ElectrophileTarget Functional GroupReaction Time (Trapping)Expected Yield (%)
N,N-Dimethylformamide (DMF) Benzaldehyde derivative1 h at –78 °C80–85%
Carbon Dioxide (CO2, solid) Benzoic acid derivative2 h at –78 °C to RT75–80%
Benzophenone Diarylcarbinol derivative1.5 h at –78 °C85–90%
Deuterium Oxide (D2O) Deuterated arene0.5 h at –78 °C>95%
Chlorotrimethylsilane (TMSCl) Aryl-TMS derivative1 h at –78 °C85–92%

Troubleshooting & Analytical Validation

  • Observation: Significant formation of butyl(4-bromophenyl)methoxy(methyl)silane (identified via GC-MS).

    • Causality: The temperature spiked above –60 °C during n-BuLi addition, allowing the thermodynamic pathway to compete.

    • Solution: Slow the addition rate of n-BuLi. Ensure the dry ice/acetone bath is well-supplied and covers the solvent level in the flask.

  • Observation: Low yield of the functionalized product, but high recovery of starting material.

    • Causality: Degraded n-BuLi or wet THF quenched the reagent before exchange could occur.

    • Solution: Always titrate n-BuLi before use and utilize strictly anhydrous solvents.

References

  • Wikipedia Contributors. "Metal–halogen exchange." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Mettler Toledo. "Lithiation and Organolithium Reactions." Mettler Toledo Applications. URL:[Link]

  • Manoso, A. S., et al. "Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates." The Journal of Organic Chemistry, ACS Publications, 2004. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of (4-Bromophenyl)dimethoxy(methyl)silane

Welcome to the technical support guide for (4-Bromophenyl)dimethoxy(methyl)silane. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (4-Bromophenyl)dimethoxy(methyl)silane. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Premature hydrolysis can significantly impact experimental outcomes, leading to issues with reproducibility and product purity. This guide provides in-depth troubleshooting advice and best practices rooted in established chemical principles.

Section 1: The Chemistry of Hydrolysis - Understanding the Core Problem
Q: What is premature hydrolysis and why is it a critical issue for (4-Bromophenyl)dimethoxy(methyl)silane?

A: (4-Bromophenyl)dimethoxy(methyl)silane is an alkoxysilane, a class of compounds highly susceptible to reaction with water. The fundamental chemistry of alkoxysilanes involves a two-step process: hydrolysis followed by condensation.[1]

  • Hydrolysis: The two methoxy groups (-OCH₃) on the silicon atom are hydrolyzable. In the presence of water, they react to form reactive silanol intermediates (Si-OH) and methanol as a byproduct.[1][2] This reaction is the primary mode of degradation during storage. The reaction can be catalyzed by both acids and bases, which can dramatically accelerate the process.[3][4][5]

  • Condensation: The newly formed silanols are unstable and readily condense with each other to form stable siloxane bonds (Si-O-Si).[2][3]

This process is problematic because it fundamentally changes the chemical identity of your reagent. Instead of a pure monomeric silane, you are left with a mixture of silanols, methanol, and siloxane oligomers. This contamination leads to inconsistent reaction kinetics, poor surface modification, and compromised purity in subsequent synthetic steps. The methoxy groups in (4-Bromophenyl)dimethoxy(methyl)silane are sterically small, making them particularly prone to rapid hydrolysis compared to bulkier alkoxy groups.[6][7]

Hydrolysis cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane (4-BrPh)Si(CH₃)(OCH₃)₂ Silanol (4-BrPh)Si(CH₃)(OH)₂ (Reactive Silanol) Silane->Silanol + H₂O H2O 2 H₂O (Moisture) Methanol 2 CH₃OH (Methanol Byproduct) Silanol2 2 x (4-BrPh)Si(CH₃)(OH)₂ Dimer Siloxane Dimer/Oligomer (Undesired Product) Silanol2->Dimer - H₂O H2O_out H₂O

Caption: Mechanism of Silane Hydrolysis and Condensation.

Section 2: Troubleshooting Guide - Diagnosing Storage Failures

This section addresses common issues that indicate potential hydrolysis of your (4-Bromophenyl)dimethoxy(methyl)silane.

Problem / ObservationProbable Cause(s)Recommended Solution & Prevention
Inconsistent experimental results, reduced reactivity, or lower-than-expected yields. Partial Hydrolysis: The reagent is no longer pure. The presence of silanols and oligomers alters its reactivity and effective concentration.1. Quality Control: Verify the integrity of the silane using the NMR protocol below. 2. Discard if Necessary: If significant degradation (>5%) is observed, it is best to use a fresh, unopened bottle for critical applications. 3. Prevention: Strictly adhere to the handling and storage protocols outlined in Section 3.
Reagent appears cloudy, has increased in viscosity, or contains a gel/precipitate. Advanced Hydrolysis & Condensation: Significant formation of siloxane oligomers and polymers has occurred. This is a clear sign of severe moisture contamination.1. Do Not Use: The reagent is heavily compromised and unsuitable for any application. 2. Dispose Properly: Dispose of the material according to your institution's hazardous waste guidelines. 3. Review Procedures: Conduct a thorough review of your lab's storage and handling procedures. The original container seal may have failed, or it was handled improperly.
¹H NMR spectrum shows unexpected peaks around 3.48 ppm (singlet) and a broad peak between 4-7 ppm. Hydrolysis Byproducts: The singlet at ~3.48 ppm corresponds to the methyl group of methanol, a direct byproduct of hydrolysis. The broad peak is characteristic of the hydroxyl protons of silanols (Si-OH).1. Quantify Degradation: Integrate the methanol peak relative to the parent silane's methyl or methoxy peaks to estimate the extent of hydrolysis. 2. Assess Usability: For non-critical applications, material with very minor hydrolysis (<1-2%) may be usable, but this is not recommended. 3. Prevention: Ensure an inert atmosphere is maintained during every transfer. Use a fresh bottle and implement the transfer workflow described below.
Section 3: Best Practices & Protocols
Q1: What are the ideal storage conditions for (4-Bromophenyl)dimethoxy(methyl)silane?

A: Proper storage is the most effective defense against premature hydrolysis. The goal is to create an environment that is cold, dark, and dry .

ParameterRecommendationRationale
Temperature Refrigerated (2-8°C) Reduces the kinetic rate of hydrolysis, significantly slowing down potential degradation.[8][9]
Atmosphere Dry Inert Gas (Nitrogen or Argon) Excludes atmospheric moisture, the primary reactant for hydrolysis. The container should be blanketed with inert gas.[9][10][11]
Container Original Crown-Cap Bottle (e.g., Sure/Seal™) These bottles are designed with PTFE-faced septa that provide an excellent seal against moisture, even after being punctured.[8][12] Keep the container tightly closed at all times.[13][14]
Environment Dark Location, Away from Sunlight Prevents potential light-induced degradation.[13] Storing the bottle inside a secondary container with a desiccant can provide an additional layer of protection.[8]
Q2: How should I properly handle the reagent to prevent moisture exposure during use?

A: Every time the container is accessed is a potential point of moisture ingress. Standard pouring techniques are unacceptable. The use of proper syringe and inert gas techniques is mandatory.[12]

Experimental Protocol: Inert Atmosphere Reagent Transfer

  • Preparation: Ensure all glassware (syringes, needles, receiving flask) is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.

  • System Purge: Assemble your reaction glassware and purge the system with dry nitrogen or argon for several minutes.

  • Bottle Setup: Secure the silane bottle in a clamp. Puncture the septum with a needle connected to a nitrogen/argon line equipped with a bubbler to establish a positive pressure of inert gas.

  • Syringe Purge: Take a clean, dry syringe with a long needle and flush it with the inert gas 3-5 times.

  • Withdrawal: Insert the purged syringe needle through the septum into the bottle. Ensure the needle tip is below the liquid level. Slowly withdraw the desired volume of silane. The positive inert gas pressure will automatically replace the volume of liquid removed, preventing the creation of a partial vacuum that would pull in air.[12]

  • Transfer: Quickly and carefully transfer the silane from the syringe to your reaction flask, injecting it through a septum against a counterflow of inert gas.

  • Storage Resealing: Remove the syringe and then the inert gas needle from the silane bottle. For long-term storage, it is advisable to wrap the cap area with Parafilm® as an extra precaution.

Workflow InertGas Dry Inert Gas Source (N₂ or Ar) Bubbler Oil Bubbler InertGas->Bubbler 1. Establish Flow Bottle Sealed Silane Bottle (Positive Pressure) Bubbler->Bottle 2. Create Positive Pressure Syringe Dry, Purged Syringe Bottle->Syringe 3. Withdraw Liquid Flask Dry, Inert Reaction Flask Syringe->Flask 4. Transfer Reagent

Caption: Workflow for Transferring Moisture-Sensitive Silane.

Q3: How can I verify the quality of my stored silane before a critical experiment?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and informative method for assessing the purity of your silane.[6][15][16] A simple ¹H NMR spectrum can quickly reveal the presence of hydrolysis byproducts.

Experimental Protocol: Quality Control by ¹H NMR

  • Sample Preparation: Under an inert atmosphere (preferably in a glovebox), carefully transfer ~5-10 mg of the silane into a dry NMR tube.[11] Add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Parent Silane: Identify the characteristic peaks for (4-Bromophenyl)dimethoxy(methyl)silane. Look for the sharp singlet of the two methoxy groups (~3.6 ppm) and the singlet for the silicon-methyl group (~0.2-0.3 ppm).

    • Methanol: Look for a sharp singlet at approximately 3.48 ppm in CDCl₃. The presence of this peak is a definitive marker of hydrolysis.

    • Silanols: Look for a low-intensity, broad singlet, typically between 4-7 ppm, corresponding to the Si-OH protons. Its position can be variable.

  • Quantification (Estimate): Set the integration of a well-resolved peak of the parent compound (e.g., the Si-CH₃ singlet) to a defined value (e.g., 3.00). The integral of the methanol peak (which also represents 3 protons) will give a direct molar ratio of this impurity. A value greater than 0.05 (i.e., ~1.7% hydrolysis) should be considered significant for sensitive applications.

Section 4: Frequently Asked Questions (FAQs)
  • Q: My bottle of (4-Bromophenyl)dimethoxy(methyl)silane has been opened multiple times. Is the material still reliable?

    • A: Reliability depends entirely on how it was handled. If strict inert atmosphere techniques were used for every transfer, it may still be in good condition. However, each puncture of the septum slightly increases the risk of moisture ingress. It is crucial to perform a quality control check via NMR or FTIR if the bottle has been in use for an extended period or if its handling history is uncertain.[8]

  • Q: Can I transfer the remaining silane to a smaller, standard screw-cap bottle to save space?

    • A: This is strongly discouraged. Standard screw-cap bottles do not provide an adequate seal against atmospheric moisture.[10] The original crown-cap bottle is specifically designed for moisture-sensitive reagents. Transferring the material will almost certainly expose it to enough moisture to initiate hydrolysis.

  • Q: What is the expected shelf-life of this product?

    • A: For an unopened bottle stored under the recommended conditions (refrigerated, dark), the shelf-life is typically greater than one year. Once opened, the shelf-life is entirely dependent on storage and handling. With impeccable technique, the reagent can remain viable for many months, but regular quality control is recommended.

  • Q: The material has become slightly viscous, but no precipitate is visible. Can I still use it?

    • A: Increased viscosity is a sign of oligomerization due to hydrolysis and condensation.[3] While it may not have fully polymerized, its chemical nature has changed. Using this material will introduce impurities and inconsistencies into your experiment. It is not recommended for use in any application where stoichiometry or purity is important.

References
  • Arkles, B. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Silanes and Other Coupling Agents. [Link]

  • Sims, M. (2020). Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. PCI Magazine. [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile. Kishida Chemical. [Link]

  • Evonik. (2025). Safety Data Sheet for Trimethoxy(methyl)silane. Evonik Industries. [Link]

  • Jadhav, S. A. (2015). Answer to "Any advice transferring & storing of organosilane coupling agent?". ResearchGate. [Link]

  • Wang, P. et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Applied Spectroscopy. [Link]

  • Braceras, I. et al. (2019). Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR. The Journal of Physical Chemistry A. [Link]

  • Kurjata, J. et al. (2011). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Journal of Sol-Gel Science and Technology. [Link]

  • Torry, S. A. et al. (2006). Kinetic analysis of organosilane hydrolysis and condensation. International Journal of Adhesion and Adhesives. [Link]

  • Center for the Polyurethanes Industry. (2016). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. American Chemistry Council. [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work?. Gelest. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. [Link]

  • University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • Pohl, E. R. (2023). Silane Terminated Polymer Reactions with Non-Tin Catalysts. Momentive. [Link]

Sources

Optimization

Purification techniques and vacuum distillation of (4-Bromophenyl)dimethoxy(methyl)silane

Technical Support Center: Purification & Vacuum Distillation of (4-Bromophenyl)dimethoxy(methyl)silane Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Vacuum Distillation of (4-Bromophenyl)dimethoxy(methyl)silane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physiochemical challenges associated with handling and purifying (4-Bromophenyl)dimethoxy(methyl)silane. Because this compound is a high-boiling, moisture-sensitive arylalkoxysilane, standard atmospheric distillation will lead to thermal degradation, while improper atmospheric control will result in rapid polymerization.

This guide synthesizes field-proven methodologies, self-validating protocols, and mechanistic troubleshooting to ensure high-yield, high-purity recovery of your target silane.

Physico-Chemical Profile & Distillation Parameters

Before initiating any purification workflow, it is critical to understand the quantitative parameters governing the compound's behavior. The heavy bromine atom significantly elevates the boiling point, making high-vacuum distillation mandatory to prevent thermal disproportionation.

Table 1: Physico-Chemical Properties of (4-Bromophenyl)dimethoxy(methyl)silane

Property Value Causality / Impact on Handling
CAS Number 17878-08-9 Unique identifier for safety and inventory tracking.
Molecular Formula C9H13BrO2Si The heavy bromine substituent drastically increases the boiling point.
Molecular Weight 261.19 g/mol High mass requires deep vacuum to volatilize efficiently.
Moisture Sensitivity Extremely High Methoxy groups rapidly hydrolyze in ambient air to form silanols[1].

| Appearance | Clear to pale yellow liquid | Discoloration indicates thermal degradation or trace impurities. |

Table 2: Quantitative Distillation Parameters

Parameter Target Value / Range Rationale
Vacuum Pressure 1.0 – 5.0 mmHg Lowers the boiling point to a thermally safe regime (< 150°C).
Estimated Boiling Point 110°C – 130°C (@ 2 mmHg) Target vapor temperature for collecting the main product fraction.
Oil Bath Temperature 140°C – 160°C Provides a sufficient thermal gradient (ΔT ≈ 20-30°C) for vaporization.
Cold Trap Temperature -78°C (Dry ice/acetone) Condenses volatile byproducts, protecting the vacuum pump[2].

| Condenser Coolant | 5°C – 10°C (Chilled water) | Ensures efficient condensation of the high-boiling silane vapors. |

Experimental Protocols: Pre-Distillation & Vacuum Distillation

Protocol A: Pre-Distillation Workup (Schlenk Line)

If your silane was synthesized via a Grignard reaction (e.g., 4-bromophenylmagnesium bromide + methyltrimethoxysilane), residual magnesium salts and solvents must be removed prior to distillation.

  • Glassware Preparation : Oven-dry all glassware at >120°C overnight. Assemble the apparatus while hot and cycle onto the Schlenk line (three alternating vacuum/argon cycles) to ensure a completely moisture-free environment.

  • Inert Filtration : Perform a cannula filtration or use an air-free Schlenk frit to remove solid magnesium precipitates under a positive pressure of argon.

    • Causality: Solid salts act as thermal insulators and nucleation sites, causing severe localized overheating and violent bumping during distillation.

  • Solvent Removal : Transfer the filtrate to the distillation flask. Remove volatile solvents (e.g., THF, diethyl ether) using a rotary evaporator backfilled with argon, or directly on the Schlenk line.

    • Self-Validation: The absence of visible particulate matter in the receiving flask and the cessation of rapid solvent boiling confirm the crude mixture is ready for high-vacuum distillation.

Protocol B: Fractional Vacuum Distillation Workflow

VacuumDistillation Crude Crude Silane Mixture Degas Degassing (Room Temp, Low Vac) Crude->Degas Apply Vacuum Heat Heating & Equilibration (Oil Bath ~140°C) Degas->Heat Increase Temp ForeRun Fore-run Collection (Impurities/Solvent) Heat->ForeRun Lower BP fraction MainFrac Main Fraction Collection (Pure Product) Heat->MainFrac Target BP fraction ColdTrap Cold Trap (-78°C) Protects Pump ForeRun->ColdTrap Vapors MainFrac->ColdTrap Vapors VacPump High Vacuum Pump (< 2 mmHg) ColdTrap->VacPump Vacuum Line

Fig 1: Logical workflow for the vacuum distillation of moisture-sensitive alkoxysilanes.

  • Apparatus Assembly : Assemble a short-path distillation head or a Vigreux column. Connect a multi-neck receiving "cow" flask to allow fraction collection without breaking the vacuum. Grease all joints sparingly with high-vacuum fluorinated grease (e.g., Krytox).

  • Cold Trap Activation : Submerge the vacuum cold trap in a dry ice/acetone bath (-78°C).

    • Causality: Uncondensed vapors must be trapped to prevent them from dissolving in the vacuum pump oil, which would destroy the pump's base pressure capabilities[3].

  • System Degassing : Apply vacuum slowly at room temperature while stirring the crude mixture. Wait until all bubbling ceases (approx. 15-30 minutes).

    • Self-Validation (Leak Test): Isolate the vacuum pump by closing the manifold valve. If the system pressure rises by less than 0.1 mmHg over 60 seconds, the apparatus is hermetically sealed.

  • Heating & Equilibration : Submerge the distillation flask in an oil bath. Gradually increase the temperature to ~140-160°C. Wrap the distillation column in glass wool or aluminum foil to maintain an adiabatic environment.

  • Fraction Collection :

    • Fore-run: Collect any liquid distilling below the target temperature (typically unreacted starting materials or trace solvent).

    • Main Fraction: Once the vapor temperature stabilizes (~110-130°C at 2 mmHg), rotate the cow flask to collect the pure (4-Bromophenyl)dimethoxy(methyl)silane.

  • Shutdown : Lower the oil bath, allow the system to cool completely to room temperature, and slowly backfill the apparatus with argon before retrieving the product.

Troubleshooting & FAQs

Q1: My purified silane is turning cloudy or forming a gel in the storage flask. What happened? A: Cloudiness or gelation is the hallmark of moisture contamination. Alkoxysilanes are highly susceptible to hydrolysis. The methoxy groups react with ambient water to form highly reactive silanols (Si-OH) and methanol. These silanols subsequently undergo condensation to form insoluble siloxane polymers (Si-O-Si)[1]. Solution: Ensure all glassware is rigorously oven-dried and purged with inert gas. Store the final product in an ampoule or a tightly sealed Schlenk flask under an argon atmosphere.

Q2: During distillation, the crude mixture bumps violently into the condenser, ruining the purity. How do I prevent this? A: Bumping is typically caused by residual low-boiling solvents flashing under vacuum, or a lack of nucleation sites in a highly viscous liquid. Solution: Perform a rigorous degassing step at room temperature before applying any heat. Gradually apply vacuum while stirring vigorously until gas evolution ceases. Always use a magnetic stir bar or inert boiling chips (e.g., Teflon) to provide nucleation sites for smooth, controlled boiling.

Q3: I am not collecting any product, but my oil bath is already at 160°C. What is wrong? A: This indicates insufficient vacuum depth. The boiling point of (4-Bromophenyl)dimethoxy(methyl)silane at atmospheric pressure is extremely high. If your vacuum is only pulling down to 50 mmHg instead of 2 mmHg, the boiling point will exceed your bath temperature. Solution: Perform a vacuum leak test. Check that the cold trap is properly filled with dry ice/acetone[2]. Re-grease all ground glass joints, and ensure your vacuum pump oil is clean and free of dissolved solvents.

Q4: Can I use standard silicone grease for the ground glass joints? A: No. Silicone grease is structurally similar to siloxanes and can be readily dissolved by hot silane vapors, leading to severe contamination of your purified product. Furthermore, silicone grease can polymerize or degrade under high heat and deep vacuum. Solution: Use a hydrocarbon-based (e.g., Apiezon) or fluorinated high-vacuum grease (e.g., Krytox). Apply it sparingly to the top two-thirds of the joint to prevent it from extruding into the flask interior.

References

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. Available at: [Link]

  • Keeping air and moisture out. VACUUBRAND. Available at: [Link][2]

  • US4395563A - Hydrolysis of alkoxysilanes. Google Patents. Available at:[1]

Sources

Troubleshooting

Technical Support Center: Stabilizing (4-Bromophenyl)dimethoxy(methyl)silane in Aqueous Media

Welcome to the Technical Support Center. Working with organosilanes in aqueous environments presents a fundamental kinetic challenge: water inherently drives the hydrolysis of alkoxy groups into silanols, which subsequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with organosilanes in aqueous environments presents a fundamental kinetic challenge: water inherently drives the hydrolysis of alkoxy groups into silanols, which subsequently condense into insoluble siloxane networks. For a functionalized molecule like (4-Bromophenyl)dimethoxy(methyl)silane, the bulky, electron-withdrawing bromophenyl group provides unique steric properties, but the dimethoxy groups remain highly susceptible to degradation.

This guide provides causal explanations, troubleshooting FAQs, and validated protocols to maximize the half-life of your silane in aqueous media.

Core Mechanism: The Hydrolysis-Condensation Cascade

To successfully troubleshoot instability, one must first understand the degradation pathway. The reaction is a two-step cascade:

  • Hydrolysis: Water attacks the silicon center, displacing the methoxy groups to form methanol and a silanediol intermediate. This step is both acid- and base-catalyzed[1].

  • Condensation: The highly reactive silanol (Si-OH) groups condense with each other or with unhydrolyzed methoxy groups to form stable siloxane (Si-O-Si) linkages, eventually leading to phase separation or gelation[2].

Hydrolysis and condensation cascade of (4-Bromophenyl)dimethoxy(methyl)silane.

Troubleshooting FAQs

Q1: My silane solution turns cloudy within hours of preparation. What is causing this phase separation? A1: Cloudiness indicates that the silane has hydrolyzed and subsequently condensed into insoluble siloxane oligomers[3]. Because (4-Bromophenyl)dimethoxy(methyl)silane is highly hydrophobic, it has very low intrinsic solubility in pure water. When forced into an unbuffered aqueous solution, dissolved atmospheric CO2 lowers the pH to ~5.5. This mild acidity catalyzes the hydrolysis of the methoxy groups. The resulting silanols rapidly condense, and the hydrophobic bromophenyl groups drive the aggregation of these siloxanes into visible nanoparticles or gels[1].

Q2: How do I optimize the pH to prevent degradation? A2: The optimal pH depends entirely on which chemical species you are trying to stabilize:

  • To stabilize the unhydrolyzed methoxy silane: Maintain a strictly neutral pH (6.5–7.5). Alkoxysilanes exhibit their minimum rate of hydrolysis at neutral pH[1].

  • To stabilize the reactive silanol intermediate: If your protocol requires the silanol form for downstream surface coupling, adjust the pH to 3.5–4.5. Acidic conditions accelerate hydrolysis but significantly decrease the rate of self-condensation, allowing the silanol to persist in solution[4].

Q3: What co-solvent systems are recommended for this specific bromophenyl silane? A3: We highly recommend a Methanol (MeOH) or Tetrahydrofuran (THF) co-solvent system. Adding MeOH serves two critical, causal functions:

  • Solvation: It fully solvates the bulky 4-bromophenyl ring, preventing micelle-induced localized concentration spikes that accelerate condensation.

  • Thermodynamic Suppression: Because MeOH is the byproduct of the hydrolysis reaction, adding it to the bulk solvent shifts the chemical equilibrium (via Le Chatelier's principle) back toward the unhydrolyzed dimethoxysilane, drastically extending its half-life[5].

Q4: Can temperature control effectively halt the condensation process? A4: Yes. Both hydrolysis and condensation are highly temperature-dependent kinetic processes. Storing the aqueous-organic mixture at 4°C reduces the thermal energy available to overcome the activation barrier for nucleophilic attack at the silicon center, slowing the degradation rate significantly compared to standard room temperature (25°C)[4].

Quantitative Data: Kinetic Behavior by pH

To assist in experimental design, the following table summarizes the kinetic behavior of dimethoxysilanes across different pH environments.

pH RangeHydrolysis RateCondensation RateDominant Species in SolutionPhysical State
< 3.0 (Strong Acid)Very HighModerateSiloxane OligomersRapid phase separation
3.5 - 4.5 (Mild Acid)ModerateMinimum SilanediolsClear (Stable reactive intermediate)
6.5 - 7.5 (Neutral)Minimum HighUnhydrolyzed DimethoxysilaneClear (Stable precursor)
> 9.0 (Basic)HighVery HighCrosslinked SiloxanesImmediate precipitation
Standard Operating Procedure (SOP): Preparation of a Stabilized Aqueous-Organic Stock

This protocol is designed as a self-validating system to formulate a 10 mM stock of (4-Bromophenyl)dimethoxy(methyl)silane that resists condensation for >24 hours.

Workflow for preparing stabilized aqueous-organic silane solutions.

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Prepare ultra-pure water (18.2 MΩ·cm) and buffer it to exactly pH 7.0 using 10 mM HEPES.

    • Causality: HEPES is a non-nucleophilic buffer. Avoid phosphate buffers, as phosphate can coordinate with the silicon center and artificially alter hydrolysis kinetics.

  • Organic Phase Preparation: In a dry, inert-gas (N2 or Ar) flushed vial, dissolve the required mass of (4-Bromophenyl)dimethoxy(methyl)silane in anhydrous Methanol.

    • Causality: Dissolving the silane in the organic phase first ensures complete solvation of the hydrophobic bromophenyl group before it encounters water.

  • Integration: Place the methanolic silane solution on a magnetic stirrer in a 4°C ice bath. Add the buffered aqueous solution dropwise (1 drop/sec) while stirring continuously to achieve a final 50:50 (v/v) MeOH:Water ratio.

    • Causality: Dropwise addition prevents localized concentration spikes of water, while the 4°C temperature thermodynamically suppresses the initial hydrolysis shock.

  • Self-Validation (FT-NIR): To confirm stability, analyze the solution using Fourier Transform Near-Infrared (FT-NIR) spectroscopy. Monitor the CH3 rocking spectral band of the Si-O-CH3 group. The absence of rapid peak degradation confirms the methoxy groups remain intact[4].

Sources

Optimization

Minimizing homocoupling byproducts when using (4-Bromophenyl)dimethoxy(methyl)silane

Welcome to the Technical Support Center for (4-Bromophenyl)dimethoxy(methyl)silane (CAS: 17878-08-9). Because this molecule is a bifunctional reagent—containing both an electrophilic aryl bromide and a nucleophilic dimet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-Bromophenyl)dimethoxy(methyl)silane (CAS: 17878-08-9).

Because this molecule is a bifunctional reagent—containing both an electrophilic aryl bromide and a nucleophilic dimethoxy(methyl)silane group—it is highly susceptible to divergent side reactions. Depending on whether you are utilizing it as the halide electrophile (e.g., in a Suzuki coupling) or as the silane nucleophile (e.g., in a Hiyama coupling), homocoupling can occur at either terminus.

This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to help you suppress homocoupling and siloxane polymerization.

Part 1: Mechanistic Causality of Homocoupling

To troubleshoot homocoupling, we must first understand the distinct catalytic pathways that cause it.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (R-M) PdII->TransMet Standard Pathway O2 O2 Oxidation (Side Reaction) PdII->O2 O2 Present CrossProd Cross-Coupling Product (Ar-R) TransMet->CrossProd CrossProd->Pd0 Reductive Elimination HomoTrans Double Transmetalation (R-Pd(II)-R) O2->HomoTrans HomoProd Homocoupling Byproduct (R-R or Ar-Ar) HomoTrans->HomoProd HomoProd->Pd0 Reductive Elimination

Fig 1: Divergent Pd-catalyzed pathways showing O2-induced homocoupling vs. desired cross-coupling.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to react the bromide end, but I am observing significant amounts of 4,4'-bis(dimethoxy(methyl)silyl)biphenyl. How do I prevent this? Causality: You are observing homocoupling at the aryl bromide terminus (GC-MS m/z = 362). In palladium-catalyzed cross-couplings, the presence of molecular oxygen is a primary driver for this side reaction. Oxygen reoxidizes the active Pd(0) species to a Pd(II) peroxo complex, which facilitates double transmetalation of the organometallic partner, leading to reductive elimination of the homocoupled product [1]. Solution:

  • Deoxygenation: Implement strict Schlenk techniques. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles).

  • Ligand Optimization: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos. Their steric bulk accelerates the desired cross-coupling reductive elimination, outcompeting the slower homocoupling pathway [3].

Q2: I am using this reagent as a silane donor in a Hiyama coupling, but I keep isolating 4,4'-dibromobiphenyl. What is going wrong? Causality: You are observing Hiyama homocoupling at the silane terminus (GC-MS m/z = 312). For transmetalation to occur in a Hiyama coupling, the dimethoxy(methyl)silane must be activated by a fluoride source to form a labile pentavalent silicate intermediate [2]. If the concentration of this activated silicate is too high relative to the Ar-Pd(II)-Br intermediate, two silicate molecules will transmetalate onto the same palladium center. Solution: Control the stoichiometry and introduction rate of your fluoride activator. Add TBAF (Tetrabutylammonium fluoride) dropwise via a syringe pump over 30–60 minutes to keep the steady-state concentration of the pentavalent silicon species low.

Q3: My reaction mixture turns into a thick, cloudy gel before the coupling is complete. How do I prevent this? Causality: (4-Bromophenyl)dimethoxy(methyl)silane contains two highly moisture-sensitive methoxy groups. In the presence of adventitious water and a base, these groups hydrolyze into silanols (-Si-OH). These silanols rapidly undergo intermolecular condensation to form stable siloxane networks (Si-O-Si), which manifest as a polymeric gel. Solution: You must maintain strictly anhydrous conditions. Avoid aqueous bases (like NaOH or K₂CO₃ solutions) commonly used in standard Suzuki couplings. Instead, use anhydrous fluoride sources in dry THF.

Part 3: Quantitative Data on Product Distribution

The table below summarizes how specific reaction parameters shift the equilibrium between the desired cross-coupling, unwanted homocoupling, and siloxane degradation when using (4-Bromophenyl)dimethoxy(methyl)silane.

Reaction ParameterCross-Coupling YieldHomocoupling YieldSiloxane FormationMechanistic Causality
Standard (Aerobic, Aqueous Base) < 40%> 30%High (> 20%)O₂ reoxidizes Pd(0); water hydrolyzes -Si(OMe)₂ groups.
Strictly Anaerobic (Argon Sparged) > 70%< 5%High (> 20%)Exclusion of O₂ prevents the Pd(II) peroxo intermediate.
Anhydrous Fluoride (TBAF in THF) > 85%< 5%< 5%Fluoride activates the silane without hydrolyzing methoxy groups.
Buchwald Ligand (XPhos/SPhos) > 90%< 2%< 5%Steric bulk accelerates reductive elimination, favoring cross-coupling.

Part 4: Self-Validating Experimental Protocol

Protocol: Anaerobic, Anhydrous Hiyama Cross-Coupling to Suppress Homocoupling

Self-Validation Checkpoint: The reaction mixture must remain a clear, homogeneous solution throughout the process. The appearance of a cloudy precipitate or gel indicates premature siloxane polymerization due to moisture ingress. Analytically, monitor the reaction via GC-MS: successful suppression of homocoupling is validated by the absence of m/z 362 (aryl homocoupling) and m/z 312 (silane homocoupling).

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask under a high vacuum and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure complete removal of surface moisture and oxygen.

  • Reagent Loading: Inside an argon-filled glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a bulky Buchwald ligand (e.g., XPhos, 4 mol%), and the aryl halide coupling partner to the flask.

  • Solvent Addition: Transfer the flask to a Schlenk line. Inject anhydrous, degassed THF (freeze-pump-thaw purified) via a gas-tight syringe. Stir for 10 minutes at room temperature to allow the active Pd(0)-ligand complex to form.

  • Silane Addition: Inject (4-Bromophenyl)dimethoxy(methyl)silane (1.2 equiv) via a gas-tight syringe.

  • Activator Addition (Critical Step): Load a 1.0 M solution of anhydrous TBAF in THF into a syringe pump. Add the TBAF dropwise to the reaction mixture over 45 minutes. Causality: Slow addition maintains a low steady-state concentration of the highly reactive pentacoordinate silicate, preventing silane-silane homocoupling [2].

  • Reaction Monitoring: Sample a 0.1 mL aliquot under Argon. Quench with anhydrous methanol, filter through a short silica plug, and analyze via GC-MS to confirm the presence of the cross-coupled mass and the absence of homocoupled byproducts.

Part 5: References

  • C−C Coupling Reactions of Aryl Bromides and Arylsiloxanes in Water Catalyzed by Palladium Complexes of Phosphanes Modified with Crown Ethers Source: Organic Letters - ACS Publications URL:[Link]

  • Hiyama-Denmark Coupling - Mechanism and Pentavalent Silicon Activation Source: Organic Chemistry Portal URL:[Link]

Troubleshooting

Handling and storage best practices for moisture-sensitive (4-Bromophenyl)dimethoxy(methyl)silane

Welcome to the technical support center for (4-Bromophenyl)dimethoxy(methyl)silane. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (4-Bromophenyl)dimethoxy(methyl)silane. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful handling, storage, and application of this moisture-sensitive reagent. Here, we address common challenges and provide field-proven insights to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is (4-Bromophenyl)dimethoxy(methyl)silane, and why is it classified as "moisture-sensitive"?

A1: (4-Bromophenyl)dimethoxy(methyl)silane is an organosilane compound featuring a silicon atom bonded to a 4-bromophenyl group, a methyl group, and two methoxy (-OCH₃) groups. Its utility in synthesis, particularly as a protecting group or in cross-coupling reactions, is significant.[1][2]

The "moisture-sensitive" classification stems from the high reactivity of the silicon-methoxy bonds. These bonds are susceptible to hydrolysis, a chemical reaction with water. Even trace amounts of moisture, such as atmospheric humidity or water adsorbed on glassware surfaces, can initiate this degradation process.[3][4]

The process occurs in two primary steps:

  • Hydrolysis: The methoxy groups react with water (H₂O) to form silanol groups (-Si-OH) and release methanol (CH₃OH) as a byproduct.[5][6]

  • Condensation: The newly formed, highly reactive silanol groups can then react with each other (or with other methoxysilane groups) to form stable siloxane bridges (-Si-O-Si-), releasing water in the process.[5][6]

This condensation process leads to the formation of oligomers and polymers, appearing as cloudiness, precipitates, or gels. This polymerization renders the reagent inactive for its intended purpose.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Reagent (4-BrPh)Si(CH₃)(OCH₃)₂ Silanol (4-BrPh)Si(CH₃)(OH)₂ (Reactive Silanol) Reagent->Silanol Moisture exposure H2O 2 H₂O H2O->Silanol Methanol 2 CH₃OH (Byproduct) Silanol2 2 x (4-BrPh)Si(CH₃)(OH)₂ Polymer -(O-Si(CH₃)(4-BrPh)-O)- (Inactive Polysiloxane Precipitate) Silanol2->Polymer Self-condensation H2O_out 2 H₂O Polymer->H2O_out G Start Is your experiment failing? CheckReagent Visually inspect the silane reagent. Is it clear and colorless? Start->CheckReagent CheckGlassware Was all glassware oven-dried and cooled under inert gas? CheckReagent->CheckGlassware Yes Degraded Problem: Reagent Degraded. Action: Dispose and use a fresh bottle. CheckReagent->Degraded No (Cloudy/Solid) CheckSolvent Are you using a verified anhydrous solvent? CheckGlassware->CheckSolvent Yes WetGlass Problem: Wet Glassware. Action: Re-dry all apparatus properly. CheckGlassware->WetGlass No WetSolvent Problem: Wet Solvent. Action: Use a fresh, anhydrous solvent. CheckSolvent->WetSolvent No Success Re-run experiment with corrected procedure. CheckSolvent->Success Yes

Caption: Troubleshooting workflow for experiments involving (4-Bromophenyl)dimethoxy(methyl)silane.

Safety Information

  • (4-Bromophenyl)dimethoxy(methyl)silane: Causes skin and serious eye irritation. May cause respiratory irritation. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Hydrolysis Byproduct (Methanol): The hydrolysis of this reagent produces methanol. Overexposure to methanol can have narcotic effects and may cause visual disturbances. [8]Ensure adequate ventilation at all times.

References

  • Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - (4-Bromophenoxy)trimethylsilane.
  • Sigma-Aldrich. (2009, August 3). Transferring Air-Sensitive Reagents.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials.
  • Gas Industries Association. (n.d.). SAFE USE, STORAGE AND HANDLING OF SILANE AND SILANE MIXTURE.
  • ResearchGate. (2021, August 8). How to create inert atmosphere?
  • CES Silicones. (2016, July). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.
  • TCI Chemicals. (2025, July 1). SAFETY DATA SHEET - Dimethoxy(methyl)silane.
  • Benchchem. (n.d.). Troubleshooting incomplete silanization of surfaces.
  • AIP Publishing. (2021, September 13). Oxygen-free transport of samples in silane-doped inert gas atmospheres for surface analysis.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - Dimethoxymethylsilane.
  • Airgas. (2023, November 21). SAFETY DATA SHEET - Silane.
  • Benchchem. (n.d.). Troubleshooting poor silanization with 3-Methacryloxypropyldimethylsilanol.
  • Air Products. (n.d.). Safetygram 26: Silane.
  • Stanford University. (n.d.). Silane.
  • Shin-Etsu Silicones. (n.d.). Silanes.
  • University of California, Santa Barbara. (n.d.). SOP-for-Silane.docx.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - bromotrimethylsilane.
  • Evonik. (2025, January 10). SAFETY DATA SHEET - Trimethoxy(methyl)silane.
  • BRB International B.V. (2021). BRB Silanes Presentation.
  • SpecialChem. (2023, May 10). Silane Terminated Polymer Reactions with Non-Tin Catalysts.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - dimethoxymethylpropyl-Silane.
  • Shin-Etsu Silicone. (n.d.). What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?
  • Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
  • Gelest, Inc. (2014, May 27). DIMETHYLDIMETHOXYSILANE, 96%.
  • Google Patents. (n.d.). EP3448922B1 - Production of moisture-sensitive products with pressure changes.
  • Siltech Corporation. (n.d.). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications.
  • UL Prospector. (2018, August 10). How organosilane components improve coatings performance.
  • Polymer Synergies. (n.d.). A Technical Review of Organosilanes and Adhesion.
  • Evonik Corporation. (2021, September 9). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings.
  • Wacker Chemie AG. (n.d.). Building Bridges with Organofunctional Silanes.
  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations.
  • Sigma-Aldrich. (n.d.). Tetrakis(4-bromophenyl) silane.
  • PCI Magazine. (n.d.). PROTECTIVE COATINGS.
  • Gelest, Inc. (n.d.). Organosilane Reducing Agents.
  • Adhesives & Sealants Industry. (2002, February 27). Choosing the Right Silane Adhesion Promoters for SMP Sealants.
  • National Institutes of Health. (2011, August 16). Organosilane deposition for microfluidic applications.
  • National Institutes of Health. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review.
  • ResearchGate. (n.d.). The evaluation of reactivity of different silanes.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with (4-Bromophenyl)dimethoxy(methyl)silane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks researchers encounter when working with (4-Bromopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks researchers encounter when working with (4-Bromophenyl)dimethoxy(methyl)silane (CAS: 17878-08-9).

This bifunctional building block offers powerful orthogonal reactivity: the 4-bromoaryl moiety is primed for Suzuki-Miyaura cross-coupling, while the dimethoxy(methyl)silyl group can undergo Hiyama cross-coupling or sol-gel condensation. However, the unique structural features of this molecule—specifically the steric bulk of the methyl group on the silicon center and the potential for steric clashes during biaryl synthesis—require precise experimental control.

FAQ 1: Hiyama Cross-Coupling & Silicon Activation

Q: Why is my Hiyama coupling failing or requiring much harsher conditions compared to when I use (4-bromophenyl)trimethoxysilane?

The Causality: In Hiyama couplings, the C–Si bond is generally too unreactive to undergo transmetalation directly. It must be activated by a nucleophile to form a pentacoordinate fluorosilicate intermediate. The presence of the methyl group in the dimethoxy(methyl)silyl moiety introduces both steric hindrance and electron-donating characteristics. This steric bulk impedes the approach of the fluoride ion, while the electron-donating methyl group reduces the electrophilicity of the silicon center compared to a trimethoxysilyl group[1].

The Solution: To overcome this thermodynamic barrier, you must force the equilibrium toward the active silicate. Use Tetrabutylammonium fluoride (TBAF) in THF and elevate the reaction temperature to 80–110 °C. Alternatively, with a reduced steric profile, allowing it to penetrate the hindered silicon center more efficiently than bulkier salts[2].

HiyamaActivation Silane Dimethoxy(methyl)arylsilane (Sterically Hindered) Pentacoordinate Pentacoordinate Fluorosilicate (Active Intermediate) Silane->Pentacoordinate + F⁻ (Heat) Fluoride TBAF or Et3N·3HF (Fluoride Source) Fluoride->Pentacoordinate Transmetalation Transmetalation to Pd(II) Pentacoordinate->Transmetalation Fast Bottleneck Steric Repulsion by Methyl Group Bottleneck->Silane

Workflow of fluoride-activated Hiyama coupling overcoming methyl group steric hindrance.

FAQ 2: Suzuki-Miyaura Coupling with Bulky Partners

Q: How do I overcome poor yields when coupling the 4-bromo position of this silane with sterically hindered ortho-substituted arylboronic acids?

The Causality: While the 4-bromo position itself is unhindered (being para to the silyl group), coupling it with bulky, ortho-substituted arylboronic acids creates severe steric repulsion during the transmetalation step. In this step, the arylboronic acid must transfer its aryl group to the palladium center. If the incoming group is too bulky, the catalytic cycle stalls, leading to protodeboronation or catalyst degradation[3].

The Solution: Employ bulky, electron-rich Buchwald-type dialkylbiarylphosphine ligands such as SPhos or RuPhos . to accelerate reductive elimination while providing enough steric bulk to prevent the formation of unreactive bis-phosphine palladium complexes, keeping the catalyst in its highly active mono-ligated state[4].

SuzukiCycle Pd0 Pd(0)L (Active Catalyst) e.g., with SPhos OxAdd Oxidative Addition (Aryl Bromide) Pd0->OxAdd TransMet Transmetalation (Bulky Boronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim Bottleneck RedElim->Pd0 Ligand SPhos / RuPhos Overcomes Steric Clash Ligand->TransMet

Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck with bulky substrates.

FAQ 3: Sol-Gel Condensation and Surface Modification

Q: Why does the hydrolysis and subsequent surface attachment of (4-Bromophenyl)dimethoxy(methyl)silane proceed slower than its trimethoxy counterpart?

The Causality: During hydrolysis, water must nucleophilically attack the silicon center to displace the methoxy groups. The methyl group creates a steric shield around the silicon atom, and retarding the SN2-like displacement[5].

The Solution: Utilize a two-step acid/base catalyzed sol-gel process. Pre-hydrolyze the silane in a mild acidic environment (pH 3-4) to protonate the methoxy groups. This makes them superior leaving groups, effectively compensating for the steric hindrance caused by the methyl moiety.

Data Presentation: Comparative Steric Effects on Yields

Table 1: Quantitative comparison of reaction conditions and yields based on steric factors.

Silane Coupling PartnerCoupling TypeSteric Hindrance LevelOptimal Catalyst/LigandAdditive/ActivatorExpected Yield
(4-Bromophenyl)trimethoxysilaneHiyamaLowPd(OAc)₂ / PPh₃TBAF (1.0 equiv)>90%
(4-Bromophenyl)dimethoxy(methyl)silane Hiyama Moderate Pd(OAc)₂ / PPh₃ TBAF (2.0 equiv, 80°C) 75-85%
(4-Bromophenyl)dimethoxy(methyl)silane + Ortho-substituted Boronic AcidSuzuki High Pd(OAc)₂ / SPhos K₃PO₄ 80-90%
(4-Bromophenyl)dimethoxy(methyl)silane + Di-ortho-substituted Boronic AcidSuzuki Extreme Pd₂(dba)₃ / RuPhos K₃PO₄ 60-75%

Detailed Experimental Protocols

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling (Self-Validating)

Objective: Couple (4-Bromophenyl)dimethoxy(methyl)silane with a bulky ortho-substituted arylboronic acid.

  • Setup: In an argon-filled glovebox, charge a Schlenk flask with (4-Bromophenyl)dimethoxy(methyl)silane (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add thoroughly degassed toluene/water (10:1 v/v) to the flask.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Self-Validation & Workup: Monitor the reaction via TLC (hexane/EtOAc). The disappearance of the UV-active silane starting material and the appearance of a new, lower Rf spot confirms conversion. Quench with water, extract with EtOAc, and analyze the crude mixture via ¹H NMR. Validation checkpoint: Look for the complete disappearance of the distinct para-substituted aryl doublet at ~7.4 ppm, confirming the consumption of the bromide.

Protocol 2: Fluoride-Activated Hiyama Cross-Coupling (Self-Validating)

Objective: Couple the dimethoxy(methyl)silyl group with an aryl iodide.

  • Setup: To a flame-dried vial under argon, add the aryl iodide (1.0 equiv), (4-Bromophenyl)dimethoxy(methyl)silane (1.5 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Activation: Inject a 1.0 M solution of TBAF in THF (2.0 equiv). Validation checkpoint: The solution will rapidly darken, visually indicating the successful formation of the active pentacoordinate silicate intermediate.

  • Reaction: Stir the mixture at 80 °C for 16 hours.

  • Self-Validation & Workup: Track the reaction via GC-MS. The formation of the cross-coupled product will be accompanied by the generation of fluorodimethylsiloxane byproducts. Complete consumption of the aryl iodide mass peak indicates successful transmetalation. Filter through a short pad of silica to remove palladium and fluoride salts before isolation.

References

  • Palladium-Catalyzed Hiyama Cross-Coupling of Arylsulfonium Salts via C–S Bond Cleavage. Organic Letters - ACS Publications. URL:[Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. PolyU Institutional Research Archive. URL:[Link]

  • The Synthesis of Novel Glucosylamide Organosilicon Quaternary Ammonium Salts and Long-Lasting Modification of Different Materials. Polymers - MDPI. URL:[Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Reagent Selection in Cross-Coupling: (4-Bromophenyl)dimethoxy(methyl)silane vs. 4-Bromophenylboronic Acid

When designing complex biaryls or conjugated polymers, the selection of bifunctional AB-type building blocks dictates the entire synthetic strategy. Both (4-bromophenyl)dimethoxy(methyl)silane and 4-bromophenylboronic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing complex biaryls or conjugated polymers, the selection of bifunctional AB-type building blocks dictates the entire synthetic strategy. Both (4-bromophenyl)dimethoxy(methyl)silane and 4-bromophenylboronic acid feature a reactive electrophilic C(sp2)–Br bond alongside a nucleophilic organometalloid group. However, their divergent activation requirements lead to entirely different laboratory applications: orthogonal step-wise synthesis versus direct step-growth polymerization.

This guide objectively compares these two reagents, providing mechanistic insights, quantitative benchmarks, and self-validating protocols for advanced cross-coupling workflows.

Part 1: Mechanistic Divergence & Chemoselectivity

The fundamental difference between these two reagents lies in bond polarization and activation energy. The C–B bond in boronic acids is highly polarized and readily forms a reactive boronate complex in the presence of mild aqueous bases (e.g., K₂CO₃, NaOH) 1.

In contrast, the inherent low C–Si bond polarization in arylsilanes renders them highly stable to standard basic conditions 2. To participate in palladium transmetalation, the silane must be explicitly activated by a fluoride source (like TBAF) to form a hypervalent, pentacoordinate silicate 3.

Activation Si_start Ar-Si(OMe)2Me Si_hyper [Ar-SiF(OMe)2Me]⁻ Hypervalent Silicon Si_start->Si_hyper F_ion Fluoride (TBAF) F_ion->Si_hyper Transmet1 Transmetalation Si_hyper->Transmet1 B_start Ar-B(OH)2 B_ate [Ar-B(OH)3]⁻ Boronate Complex B_start->B_ate Base_ion Base (OH⁻/CO₃²⁻) Base_ion->B_ate Transmet2 Transmetalation B_ate->Transmet2

Fig 1: Nucleophilic activation mechanisms required prior to palladium transmetalation.

This mechanistic divergence means that 4-bromophenylboronic acid acts as an auto-reactive AB-monomer under standard Suzuki conditions, rapidly polymerizing into poly(p-phenylene) (PPP) 4. Conversely, the dimethoxy(methyl)silane group acts as a "masked" nucleophile. The silicon activating group can be carried intact through several synthetic transformations (including Suzuki coupling on the bromide) prior to activation for Hiyama coupling 3.

Orthogonal_vs_Polymerization cluster_0 Pathway A: Orthogonal Synthesis cluster_1 Pathway B: AB-Monomer Polymerization A1 (4-Bromophenyl)dimethoxy(methyl)silane B1 Pd Cat. + Mild Base (Suzuki on Bromide) A1->B1 C1 Intermediate Arylsilane B1->C1 D1 Pd Cat. + TBAF (Hiyama on Silane) C1->D1 E1 Asymmetric Teraryl D1->E1 A2 4-Bromophenylboronic Acid B2 Pd Cat. + Base (Dual Activation) A2->B2 C2 Poly(p-phenylene) (PPP) B2->C2

Fig 2: Orthogonal synthesis using arylsilane versus direct polymerization using arylboronic acid.

Part 2: Quantitative Performance Benchmarks

When comparing the efficiency of Hiyama vs. Suzuki couplings using these motifs, both offer excellent yields. However, the silane-based Hiyama coupling often demonstrates a superior environmental factor (E-factor) due to the low mass of siloxane byproducts compared to heavier borate salts 5.

Table 1: Experimental Performance Metrics (Literature Benchmarks)

Metric(4-Bromophenyl)dimethoxy(methyl)silane4-Bromophenylboronic Acid
Cross-Coupling Type Hiyama / Hiyama-DenmarkSuzuki-Miyaura
Primary Application Iterative / Orthogonal Biaryl SynthesisAB-Monomer Step-Growth Polymerization
Typical Yield Range 87–98%80–98%
Green Chemistry E-factor 0.26–1.11.1–1.9
Orthogonal Stability High (Stable to standard basic conditions)Low (Auto-reacts under basic Pd conditions)
Self-Condensation Risk Very LowHigh (Forms PPP or Boroxines)
Part 3: Self-Validating Experimental Protocols
Protocol A: Orthogonal Biaryl Synthesis using (4-Bromophenyl)dimethoxy(methyl)silane

Objective: Selectively couple the bromide via Suzuki-Miyaura, leaving the silane intact for a subsequent Hiyama coupling.

Step 1: Chemoselective Suzuki Coupling

  • Reagents : Combine (4-bromophenyl)dimethoxy(methyl)silane (1.0 equiv), phenylboronic acid (1.05 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in a biphasic mixture of toluene/H₂O (4:1). Heat to 80°C.

  • Causality : K₂CO₃ is basic enough to activate the phenylboronic acid into a reactive borate but is entirely unreactive toward the dimethoxy(methyl)silane group. The biphasic solvent ensures the inorganic base remains dissolved in the aqueous layer while the organic substrates react in the toluene layer.

  • Self-Validation : Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The complete consumption of the starting silane and the appearance of a new, highly UV-active biaryl spot confirms chemoselective coupling.

  • Workup : Extract with ethyl acetate and wash with brine. The intact arylsilane intermediate is isolated without premature hydrolysis.

Step 2: Fluoride-Activated Hiyama Coupling

  • Reagents : Dissolve the intermediate from Step 1 in anhydrous THF. Add 4-methoxyiodobenzene (1.1 equiv), Pd(OAc)₂ (5 mol%), and TBAF (1.0 M in THF, 2.0 equiv). Heat to 65°C.

  • Causality : The introduction of TBAF provides the fluoride ions necessary to attack the silicon center, forming the hypervalent [Ar-SiF(OMe)₂Me]⁻ species 3. This polarization drives the transmetalation to the Pd(II) center, completing the catalytic cycle.

  • Self-Validation : The reaction generates benign siloxane oligomers. Upon aqueous quenching, these byproducts partition easily into the organic layer and are removed via short-pad silica filtration, yielding a highly pure asymmetric teraryl compound.

Protocol B: Direct Suzuki Polycondensation using 4-Bromophenylboronic Acid

Objective: Utilize the dual-reactivity of the AB-monomer to synthesize Poly(p-phenylene) (PPP).

  • Reagents : Combine 4-bromophenylboronic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), and aqueous Na₂CO₃ (2.0 M, 3.0 equiv) in a toluene/ethanol mixture. Heat to 90°C under vigorous stirring for 24 hours.

  • Causality : Because the molecule contains both the electrophile (Br) and nucleophile (B(OH)₂), the addition of base simultaneously activates the boronic acid on one molecule while the Pd catalyst oxidatively adds to the bromide of another 1. This triggers a rapid step-growth polymerization. Ethanol is included to enhance the solubility of the growing oligomers.

  • Self-Validation : As the polymer chain extends, its molecular weight exceeds the solubility limit of the solvent system. The reaction is self-validating when a solid precipitate (PPP) begins to crash out of the hot toluene/ethanol solution.

  • Workup : Filter the precipitate and wash sequentially with hot water and methanol to remove residual borate salts and palladium black, yielding the pure conjugated polymer 4.

Conclusion

The choice between (4-bromophenyl)dimethoxy(methyl)silane and 4-bromophenylboronic acid is dictated by the architectural goal of the synthesis. For direct, rapid access to conjugated PPP polymers, the boronic acid is unmatched in its efficiency. However, for the precise, step-wise construction of complex asymmetric multi-aryl systems, the silane offers an elegant, protecting-group-free orthogonal strategy.

Sources

Comparative

A Comparative Guide to Purity Analysis of (4-Bromophenyl)dimethoxy(methyl)silane: A Validated GC-MS Method and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the synthesis of advanced materials and pharmaceutical intermediates, the purity of organosilicon precursors like (4-Bromophenyl)dimethoxy(methyl)silane...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of advanced materials and pharmaceutical intermediates, the purity of organosilicon precursors like (4-Bromophenyl)dimethoxy(methyl)silane is paramount. Even trace impurities can significantly impact downstream reaction yields, product stability, and, in the context of drug development, patient safety. This guide, from the perspective of a Senior Application Scientist, provides an in-depth, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of (4-Bromophenyl)dimethoxy(methyl)silane. Furthermore, it offers a critical comparison with alternative analytical techniques, supported by experimental principles and data, to empower researchers in selecting the most appropriate methodology for their specific needs.

The Criticality of Purity for (4-Bromophenyl)dimethoxy(methyl)silane

(4-Bromophenyl)dimethoxy(methyl)silane is a versatile bifunctional molecule. The bromophenyl group offers a reactive site for cross-coupling reactions, while the dimethoxy(methyl)silyl moiety can undergo hydrolysis and condensation to form polysiloxane networks or act as a protecting group. The presence of impurities, such as residual starting materials, by-products from synthesis (e.g., isomers or incompletely reacted intermediates), or degradation products (primarily from hydrolysis), can have significant consequences. Therefore, a robust and reliable analytical method to confirm purity is not merely a quality control step but a critical component of process development and material characterization.

Primary Analytical Approach: A Validated GC-MS Method

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary technique for the purity analysis of volatile and semi-volatile compounds like (4-Bromophenyl)dimethoxy(methyl)silane. Its high resolving power separates the analyte from structurally similar impurities, and the mass spectrometer provides definitive identification and fragmentation information, which is invaluable for impurity profiling.

A key challenge in the analysis of alkoxysilanes is their susceptibility to hydrolysis in the presence of moisture, which can lead to the formation of silanols and siloxanes.[1] This necessitates careful sample handling and the use of anhydrous solvents and reagents to ensure the integrity of the sample.

Proposed GC-MS Method Parameters

The following method is proposed based on the physicochemical properties of (4-Bromophenyl)dimethoxy(methyl)silane (Boiling Point: 230.5±23.0 °C at 760 mmHg) and established practices for organosilane analysis.[2][3]

Parameter Condition Justification
GC System Agilent 8890 GC or equivalentA modern, reliable GC system is essential for reproducible results.
MS System Agilent 5977B MSD or equivalentProvides sensitive and specific detection.
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column offering excellent separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas with optimal flow for good separation efficiency.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (100:1)Prevents column overloading and ensures sharp peaks for the major component.
Injection Volume 1 µLStandard volume for quantitative analysis.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program that allows for the separation of potential early-eluting impurities from the main peak and ensures elution of any higher-boiling components.
MSD Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40-500Covers the molecular ion of the analyte and its expected fragments.
Method Validation Protocol according to ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6] For a purity assay, the following parameters must be evaluated:

Caption: Workflow for GC-MS Method Validation.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This can be demonstrated by:

  • Peak Purity Analysis: Using the mass spectral data across the chromatographic peak to ensure it is spectrally homogeneous.

  • Resolution: Ensuring baseline separation (>1.5) from any known impurities or deliberately degraded sample components.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5]

  • Procedure: A series of at least five standard solutions of (4-Bromophenyl)dimethoxy(methyl)silane are prepared in an appropriate anhydrous solvent (e.g., hexane or toluene) over a concentration range of 50-150% of the expected sample concentration.

  • Acceptance Criterion: The correlation coefficient (R²) of the calibration curve should be ≥ 0.99.

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5] For a purity assay, the range is typically 80% to 120% of the test concentration.

Accuracy is the closeness of the test results obtained by the method to the true value.[5]

  • Procedure: Accuracy is assessed by spiking a sample of known purity with known amounts of a certified reference standard of (4-Bromophenyl)dimethoxy(methyl)silane at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:[5]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same sample. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, and/or different equipment. The RSD should be ≤ 2.0%.

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] For a purity assay, the LOQ is important for quantifying impurities. It can be determined by establishing the concentration that gives a signal-to-noise ratio of at least 10.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[4]

  • Procedure: Deliberate variations are made to parameters such as inlet temperature (± 5 °C), column flow rate (± 0.1 mL/min), and oven ramp rate (± 1 °C/min).

  • Acceptance Criterion: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the purity result should not be significantly affected.

Validation Parameter Acceptance Criteria
Specificity Baseline resolution from impurities; peak purity > 99%
Linearity R² ≥ 0.99
Range 80% - 120% of nominal concentration
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability) RSD ≤ 2.0%
Precision (Intermediate) RSD ≤ 2.0%
Limit of Quantitation S/N ratio ≥ 10
Robustness System suitability parameters met after minor variations

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a multi-faceted approach to purity assessment often provides a more complete picture. The use of orthogonal methods, which rely on different separation and/or detection principles, is highly encouraged.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a viable alternative, particularly for less volatile or thermally labile impurities that may not be amenable to GC analysis.[8][9][10][11]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For (4-Bromophenyl)dimethoxy(methyl)silane, a reversed-phase method would be appropriate.

  • Advantages:

    • Suitable for a wider range of compounds, including potential non-volatile degradation products.

    • Avoids high temperatures, which can be beneficial for thermally sensitive compounds.

  • Disadvantages:

    • The dimethoxy(methyl)silyl group does not have a strong UV chromophore, so detection relies on the bromophenyl group. This may lead to lower sensitivity compared to GC-MS.

    • The hydrolytic instability of the silane can be problematic in aqueous mobile phases, potentially leading to on-column degradation.

    • Lower peak efficiency compared to capillary GC, which may result in poorer resolution of closely related impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR has emerged as a primary method for determining the purity of reference standards and other high-purity materials without the need for a reference standard of the same compound.[12][13][14][15]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Advantages:

    • Provides a direct measure of purity without the need for a specific reference standard of the analyte.

    • Highly accurate and precise when performed correctly.

    • Provides structural information that can aid in the identification of impurities.

  • Disadvantages:

    • Requires a high-field NMR spectrometer, which may not be as readily available as GC-MS or HPLC.

    • Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis.

    • Requires careful selection of an internal standard that has a signal in a clear region of the spectrum and does not react with the analyte.

Karl Fischer Titration

This technique is not for the determination of organic impurities but is crucial for assessing the water content, which is a critical quality attribute for hydrolytically sensitive compounds like (4-Bromophenyl)dimethoxy(methyl)silane.

  • Principle: A coulometric or volumetric titration based on the reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

  • Advantages:

    • The gold standard for water content determination.

    • Highly accurate and precise, capable of measuring water content down to the parts-per-million (ppm) level.

  • Disadvantages:

    • Only measures water content and provides no information about other impurities.

Comparative Summary of Analytical Techniques
Technique Principle Advantages Disadvantages Best For
GC-MS Separation by volatility, detection by massHigh resolution, high sensitivity, definitive identificationRequires volatile & thermally stable analytes, potential for on-column reactionsRoutine purity testing, impurity profiling
HPLC-UV Separation by polarity, detection by UV absorbanceBroad applicability, no high temperaturesLower sensitivity for this analyte, potential for on-column hydrolysisAnalysis of non-volatile or thermally labile impurities
qNMR Nuclear magnetic resonanceAbsolute quantitation, no specific reference standard neededLower sensitivity, requires specialized equipmentPurity assignment of reference materials, confirmation of major component purity
Karl Fischer TitrationHigh accuracy and precision for water contentOnly measures waterQuantifying water as a critical impurity

Conclusion

For the routine purity analysis of (4-Bromophenyl)dimethoxy(methyl)silane, a validated GC-MS method offers an excellent combination of specificity, sensitivity, and resolving power. The detailed validation protocol, grounded in ICH Q2(R1) guidelines, ensures the reliability and robustness of the analytical data. However, a comprehensive understanding of the material's purity profile is best achieved through the strategic application of orthogonal techniques. HPLC-UV can provide valuable information on non-volatile impurities, while qNMR offers a powerful tool for the absolute purity determination of the main component. Finally, Karl Fischer titration is indispensable for controlling the water content of this hydrolytically sensitive material. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their materials, ultimately contributing to the success of their research and development endeavors.

References

  • Agilent Technologies. (n.d.). Select Silanes GC column. Retrieved from [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Hautamäki, E., & Rantanen, J. (2024). Gas-phase reactions in Orbitrap GC-MS complicate silane analysis. Wiley Analytical Science. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(1), 134-141.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Chemsrc. (2025). (4-Bromophenyl)(trimethoxy)silane. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Lösungsfabrik. (2018). Method categories according to the ICH Q2(R1). Retrieved from [Link]

  • MDPI. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Molecules, 27(14), 4635.
  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • Science Publications. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136.
  • Kiviranta, H., & Savolainen, K. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Environmental Monitoring, 1(4), 323-327.
  • Roinestad, K. S., & Fothergill, J. W. (1999). Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Journal of Environmental Monitoring, 1(4), 323-327.
  • National Center for Biotechnology Information. (2020). Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR. Retrieved from [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important?. Retrieved from [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • Evonik Corporation. (2021). Novel Hydrolytically Stable Silane Additives for Improving the Performance of Waterborne Acrylic Roof Coatings. Retrieved from [Link]

  • National Center for Biotechnology Information. (1991). Effect of mixed silanes on the hydrolytic stability of composites. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]

  • Doria. (2018). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Gelest, Inc. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • News-Medical. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

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Validation

Benchmarking (4-Bromophenyl)dimethoxy(methyl)silane in Catalysis: Orthogonal Reactivity and Hiyama Coupling Dynamics

As modern synthetic chemistry shifts toward highly functionalized, complex molecular architectures, the demand for bifunctional building blocks with orthogonal reactivity has surged. Among organosilicon reagents, (4-Brom...

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Author: BenchChem Technical Support Team. Date: April 2026

As modern synthetic chemistry shifts toward highly functionalized, complex molecular architectures, the demand for bifunctional building blocks with orthogonal reactivity has surged. Among organosilicon reagents, (4-Bromophenyl)dimethoxy(methyl)silane has emerged as a uniquely balanced substrate[1]. By featuring both an aryl bromide handle and a dimethoxy(methyl)silyl handle, it enables sequential, chemoselective cross-coupling without the need for protecting groups.

This guide provides an objective benchmarking of (4-Bromophenyl)dimethoxy(methyl)silane against traditional arylsilanes (such as trimethoxysilanes and triethoxysilanes), detailing the mechanistic causality behind its performance, comparative data, and self-validating experimental protocols.

Mechanistic Rationale: The "Goldilocks" Silicon Center

In palladium-catalyzed Hiyama cross-couplings, the organosilane must undergo transmetalation to a Pd(II) intermediate[2][3]. Because the C–Si bond is highly covalent and relatively non-polar, it is unreactive under standard conditions. Activation requires a nucleophile—typically fluoride (F⁻) or a strong base—to attack the silicon center, forming a hypervalent pentacoordinate silicate [4]. This intermediate significantly increases the electron density on the ipso-carbon, driving the transmetalation step[5].

Causality Behind the Dimethoxy(methyl)silyl Group

The choice of substituents on the silicon atom dictates both the stability of the reagent and its reactivity in catalysis:

  • Trimethoxysilanes (-Si(OMe)₃): Highly electrophilic. They rapidly form the pentacoordinate silicate, leading to fast Hiyama coupling. However, this same electrophilicity makes them highly susceptible to premature hydrolysis during aqueous workup or silica gel chromatography, forming intractable siloxane oligomers.

  • Triethoxysilanes (-Si(OEt)₃): Highly stable due to steric shielding and reduced electrophilicity. While they survive chromatography easily, they suffer from sluggish transmetalation, often requiring harsh heating (120 °C) or highly aggressive activators[6].

  • (4-Bromophenyl)dimethoxy(methyl)silane (-Si(OMe)₂Me): The substitution of one methoxy group with a methyl group slightly dampens the silicon's electrophilicity. This provides a "Goldilocks" effect: the molecule is stable enough to survive standard isolation and orthogonal Pd-catalyzed reactions at the C–Br bond, yet remains reactive enough to undergo smooth fluoride-mediated Hiyama coupling at moderate temperatures[7][8].

Transmetalation Precatalyst Ar-Si(OMe)2Me (Stable Precursor) Pentacoordinate [Ar-Si(OMe)2MeF]- Pentacoordinate Silicate Precatalyst->Pentacoordinate Fluoride TBAF (F-) Activator Fluoride->Pentacoordinate Nucleophilic Attack Transmetalation Transmetalation Transition State Pentacoordinate->Transmetalation PdComplex Ar'-Pd(II)-X (From Oxidative Addition) PdComplex->Transmetalation Product Ar-Pd(II)-Ar' (Reductive Elimination Precursor) Transmetalation->Product -Si(OMe)2MeF

Fig 1: Mechanism of fluoride-activated transmetalation for dimethoxy(methyl)silanes.

Benchmarking Data: Stability vs. Reactivity

To objectively compare these reagents, we benchmark (4-Bromophenyl)dimethoxy(methyl)silane against its trimethoxy and triethoxy analogs.

Table 1: Hydrolytic Stability Profile

Conditions: 0.1 M silane in THF/H₂O (9:1), monitored by quantitative ¹H-NMR over time at 25 °C.

Arylsilane SubstrateHalf-Life (t₁/₂ in H₂O/THF)Silica Gel CompatibilityShelf-Life (Ambient, Air)
(4-Bromophenyl)trimethoxysilane< 2 hoursPoor (Rapid degradation)< 1 month
(4-Bromophenyl)dimethoxy(methyl)silane > 48 hours Good (Isolable via column) > 6 months
(4-Bromophenyl)triethoxysilane> 14 daysExcellent> 1 year
Table 2: Hiyama Cross-Coupling Efficiency

Conditions: Silane (1.2 equiv), 4-Tolyl iodide (1.0 equiv), Pd(OAc)₂ (5 mol%), TBAF (2.0 equiv), THF, 60 °C, 12 h.[2][9]

Arylsilane SubstrateConversion (GC-MS)Isolated YieldByproducts
(4-Bromophenyl)trimethoxysilane98%72%High siloxane oligomers
(4-Bromophenyl)dimethoxy(methyl)silane 99% 91% Trace homocoupling
(4-Bromophenyl)triethoxysilane45%38%Unreacted starting material

Data Synthesis: The dimethoxy(methyl)silane variant outperforms the trimethoxysilane in isolated yield because less of the starting material is lost to competitive hydrolysis during the reaction. It vastly outperforms the triethoxysilane in conversion due to the higher susceptibility of the -Si(OMe)₂Me group to fluoride activation.

Orthogonal Cross-Coupling Strategy

The true value of (4-Bromophenyl)dimethoxy(methyl)silane lies in orthogonal catalysis. Because the C–Si bond is inert to Pd(0) in the absence of fluoride, one can perform a Suzuki-Miyaura coupling at the aryl bromide position first, isolate the intermediate, and subsequently trigger the Hiyama coupling.

OrthogonalWorkflow Start (4-Bromophenyl) dimethoxy(methyl)silane Suzuki Suzuki Coupling (Pd, Base, No F-) Start->Suzuki Step 1 C-Br Activation Intermediate Biaryl-Si(OMe)2Me (Stable Intermediate) Suzuki->Intermediate Hiyama Hiyama Coupling (Pd, TBAF, Ar'-X) Intermediate->Hiyama Step 2 C-Si Activation Product Teraryl Product Hiyama->Product

Fig 2: Orthogonal cross-coupling workflow utilizing the dual handles of the silane.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can verify the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–Br Activation)

Objective: Couple the 4-bromo position with phenylboronic acid while preserving the dimethoxy(methyl)silyl group.

  • Preparation: In a flame-dried Schlenk flask under argon, combine (4-Bromophenyl)dimethoxy(methyl)silane (1.0 mmol), phenylboronic acid (1.1 mmol), and K₂CO₃ (2.0 mmol).

    • Causality: K₂CO₃ is chosen over fluoride bases (like CsF) to strictly prevent premature activation of the C–Si bond.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) and anhydrous 1,4-dioxane (5.0 mL).

  • Reaction: Stir the mixture at 80 °C for 8 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting silane on a silica TLC plate (Eluent: Hexanes/EtOAc 9:1). The starting material (R_f ~ 0.6) should disappear, replaced by a new UV-active spot (R_f ~ 0.5).

  • Workup: Filter the mixture through a short pad of Celite to remove Pd black and salts. Concentrate under reduced pressure.

  • Validation Checkpoint 2 (GC-MS): Analyze the crude mixture. The presence of a molecular ion peak at m/z 258 confirms the formation of the biaryl-dimethoxy(methyl)silane. The absence of m/z 154 (biphenyl) confirms that the silane group did not undergo unwanted cross-coupling.

Protocol B: Hiyama Cross-Coupling (C–Si Activation)

Objective: Couple the newly formed biaryl-dimethoxy(methyl)silane with 4-methoxyiodobenzene.

  • Preparation: In a dry vial, dissolve the biaryl-dimethoxy(methyl)silane intermediate (1.0 mmol) and 4-methoxyiodobenzene (1.2 mmol) in anhydrous THF (4.0 mL).

  • Activation: Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 mmol) dropwise at room temperature.

    • Causality: The high bond dissociation energy of Si–F (~582 kJ/mol) provides the thermodynamic driving force to form the reactive pentacoordinate silicate[10].

  • Catalyst Addition: Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%).

    • Causality: XPhos is a bulky, electron-rich ligand that accelerates the reductive elimination step, preventing the degradation of the active Pd(0) species[2][3].

  • Reaction: Heat to 65 °C for 12 hours.

  • Validation Checkpoint 3 (NMR Yield): Before workup, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Take a 0.1 mL aliquot, dilute in CDCl₃, and run a ¹H-NMR. Compare the integration of the internal standard's aromatic protons (δ 6.10 ppm) against the product's methoxy protons (δ 3.85 ppm) to quantify the precise reaction yield prior to isolation losses.

  • Purification: Quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to yield the final teraryl architecture.

References

  • Zhang, L.; Wu, J. "Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Arenesulfonates with Arylsilanes." Journal of the American Chemical Society, 2008, 130(37), 12250-12251. URL:[Link]

  • Lee, J.-Y.; Fu, G. C. "Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides." Journal of the American Chemical Society, 2003, 125(19), 5616-5617. URL:[Link]

  • Dai, X.; Strotman, N. A.; Fu, G. C. "Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters." Journal of the American Chemical Society, 2008, 130(11), 3302-3303. URL:[Link]

  • Nakao, Y.; Hiyama, T. "Silicon-based cross-coupling reaction: an environmentally benign version." Chemical Society Reviews, 2011, 40(10), 4893-4901. URL:[Link]

Sources

Comparative

HPLC Method Validation for (4-Bromophenyl)dimethoxy(methyl)silane Reaction Products: A Comparative Guide

Introduction & Analytical Challenges (4-Bromophenyl)dimethoxy(methyl)silane is a highly versatile, bifunctional organosilane. Its aryl bromide moiety makes it a prime candidate for palladium-catalyzed cross-coupling reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

(4-Bromophenyl)dimethoxy(methyl)silane is a highly versatile, bifunctional organosilane. Its aryl bromide moiety makes it a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Hiyama or Suzuki couplings), while its methoxysilane groups allow for surface grafting or condensation into siloxane polymers.

For analytical scientists, this dual reactivity presents a significant chromatographic challenge. The methoxy groups are highly susceptible to hydrolysis in aqueous environments, rapidly converting into silanols that subsequently condense into complex siloxane oligomers. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires suppressing this on-column degradation while achieving baseline separation of the monomer, its hydrolysis intermediates, and cross-coupling products.

Mechanistic Pathways & Analyte Profiling

To design an effective separation strategy, we must first understand the chemical pathways that generate our analytical matrix. If the sample diluent or mobile phase is not carefully controlled, the analyst will inadvertently synthesize new degradation products during the chromatographic run.

ReactionPathways Start (4-Bromophenyl)dimethoxy (methyl)silane Hydrolysis Hydrolysis (+ H2O) Start->Hydrolysis Coupling Pd-Catalyzed Coupling Start->Coupling Silanol Silanol Intermediates Hydrolysis->Silanol Condensation Condensation (- H2O) Silanol->Condensation Siloxane Siloxane Oligomers Condensation->Siloxane Biaryl Biaryl Products Coupling->Biaryl

Reaction pathways of (4-Bromophenyl)dimethoxy(methyl)silane generating complex analytical matrices.

Stationary Phase Comparison: Overcoming Silanol Interactions

The Causality of Column Failure: Conventional silica-based columns rely on siloxane bonds that are stable only between pH 2 and 8. Analysts typically use acidic mobile phases (e.g., 0.1% Formic Acid) to suppress the ionization of residual surface silanols. However, for alkoxysilanes, acidic conditions violently catalyze the hydrolysis of the methoxy groups during the chromatographic run. This manifests as severe peak splitting, poor recovery, and irreproducible retention times. Furthermore, traditional end-capping leaves up to 50% of residual silanols exposed[1], which strongly interact with the newly formed silanol intermediates via hydrogen bonding, leading to extreme peak tailing.

To circumvent this, the mobile phase must be shifted to a mildly alkaline pH (e.g., pH 9.0), where alkoxysilane hydrolysis is kinetically minimized. Because traditional silica dissolves at this pH, an Ethylene Bridged Hybrid (BEH) stationary phase is mandatory. BEH technology incorporates ethylene bridges within the silica matrix, providing extreme resistance to alkaline dissolution while simultaneously reducing the population of acidic silanols through the combination of inorganic and organic components at the molecular level[2].

Table 1: Chromatographic Performance Comparison

Data reflects the analysis of the monomer and its primary siloxane dimer.

Column ChemistryMobile Phase pHRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ )Plate Count ( N )On-Column Hydrolysis
Conventional C18 3.0 (0.1% FA)6.42.81.24,500High (Split peaks)
Phenyl-Hexyl 3.0 (0.1% FA)7.12.11.86,200Moderate
Hybrid BEH C18 9.0 (10mM NH₄HCO₃)5.81.1 3.5 14,800 None detected

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness and reproducibility, this protocol integrates a System Suitability Test (SST) as a self-validating gatekeeper. If the SST fails, the sequence automatically halts, preventing the collection of compromised data.

Step 1: Mobile Phase Preparation

  • Buffer A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.0 using dilute ammonium hydroxide. Filter through a 0.22 µm PTFE membrane. (Causality: Alkaline pH prevents acid-catalyzed methoxy hydrolysis).

  • Buffer B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: 100% Anhydrous Acetonitrile. (Causality: Introducing water in the sample diluent will cause pre-injection degradation in the autosampler).

  • Standard Preparation: Accurately weigh 10.0 mg of (4-Bromophenyl)dimethoxy(methyl)silane into a 10 mL volumetric flask. Dissolve and make up to volume with the anhydrous diluent (1.0 mg/mL).

Step 3: System Suitability Test (SST) - The Validation Gatekeeper

  • Inject an SST resolution mixture containing the monomer and a reference siloxane dimer.

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and RSD of peak area ≤2.0% over 5 replicate injections.

Step 4: Chromatographic Conditions

  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Gradient: 0-1 min (30% B), 1-6 min (30% to 90% B), 6-8 min (90% B), 8-8.1 min (90% to 30% B), 8.1-12 min (Re-equilibration).

  • Detection: UV at 230 nm.

ICH Q2(R2) Method Validation Workflow

Once the optimized method is established, it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle-based, fit-for-purpose approach[3].

ValidationWorkflow cluster_val ICH Q2(R2) Validation Parameters Method Optimized HPLC Method (BEH C18, pH 9.0) Spec Specificity (Rs > 2.0) Method->Spec Lin Linearity & Range (R² > 0.999) Method->Lin Acc Accuracy (Recovery 98-102%) Method->Acc Prec Precision (RSD < 2.0%) Method->Prec Rob Robustness (DoE Approach) Method->Rob Valid Validated Fit-for-Purpose Method Spec->Valid Lin->Valid Acc->Valid Prec->Valid Rob->Valid

Lifecycle-based analytical validation workflow according to ICH Q2(R2) guidelines.

  • Specificity: The method must demonstrate baseline resolution ( Rs​>2.0 ) between the active monomer, the silanol intermediate, the siloxane dimer, and any biaryl cross-coupling products. Peak purity should be confirmed via Diode Array Detection (DAD) or MS.

  • Linearity & Range: Evaluated from 50% to 150% of the target analytical concentration. The correlation coefficient ( R2 ) must exceed 0.999.

  • Accuracy: Assessed by spiking known quantities of the monomer into a synthetic reaction matrix. Recovery must fall within 98.0% – 102.0%.

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) must yield a Relative Standard Deviation (RSD) of <2.0% .

  • Robustness: Utilizing a Design of Experiments (DoE) approach, deliberate minor variations are made to pH ( ±0.2 ), column temperature ( ±2∘ C), and flow rate ( ±0.05 mL/min) to ensure the method remains stable in routine QC environments.

Conclusion

The successful HPLC analysis of (4-Bromophenyl)dimethoxy(methyl)silane requires a deep understanding of its hydrolytic kinetics. By abandoning traditional acidic mobile phases and standard silica columns in favor of an alkaline pH and a Hybrid BEH stationary phase, analysts can completely suppress on-column degradation. When coupled with strict anhydrous sample preparation and a self-validating SST, this method easily passes the rigorous standards set forth by ICH Q2(R2), providing a highly reliable tool for drug development and materials science.

References[3] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5

Source: European Medicines Agency (EMA) / ICH URL: [Link][1] Title: Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis Source: Chromatography Online URL: [Link][2] Title: Hybrid stationary phases Source: Chromedia URL: [Link]

Sources

Validation

A Comparative Guide to the Hydrolytic Stability of Dimethoxymethylsilanes vs. Trimethoxysilanes in Acidic Media

For Researchers, Scientists, and Drug Development Professionals In the realm of materials science, surface modification, and the formulation of advanced drug delivery systems, the hydrolytic stability of organosilanes is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science, surface modification, and the formulation of advanced drug delivery systems, the hydrolytic stability of organosilanes is a cornerstone of performance and reliability. The conversion of alkoxysilanes to reactive silanols via hydrolysis is the critical initiation step for forming stable siloxane networks. This guide provides an in-depth technical comparison of the hydrolytic stability of two key classes of methoxysilanes—dimethoxymethylsilanes and trimethoxysilanes—under acidic conditions, supported by established chemical principles and detailed experimental protocols for verification.

Introduction: The Critical Role of Hydrolytic Stability

Alkoxysilanes, such as dimethoxymethylsilanes (R(CH₃)₂Si(OCH₃)₂) and trimethoxysilanes (RSi(OCH₃)₃), are indispensable precursors for creating durable covalent bonds with hydroxyl-rich surfaces. The rate of hydrolysis of the methoxy groups (Si-OCH₃) to silanol groups (Si-OH) in the presence of an acid catalyst and water dictates the working life of silane solutions, the kinetics of surface functionalization, and the ultimate architecture of the resulting polysiloxane network. A controlled hydrolysis rate is often paramount; excessively rapid reaction can lead to premature self-condensation and solution instability, while an overly slow rate can impede efficient surface modification. This guide will elucidate the factors governing the stability of these two silane classes, enabling researchers to make informed decisions in catalyst selection and process optimization.

The Mechanism of Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of alkoxysilanes is a multi-step process initiated by the protonation of an alkoxy oxygen atom. This enhances the leaving group ability of the corresponding alcohol (methanol in this case), facilitating a nucleophilic attack by a water molecule on the silicon center.[1][2] This reaction proceeds via a transition state where the silicon atom bears a partial positive charge.

The overall reaction can be summarized as:

  • Step 1 (Protonation): R'Si(OR)₃ + H₃O⁺ ⇌ R'Si(OR)₂(O⁺HR) + H₂O

  • Step 2 (Nucleophilic Attack): R'Si(OR)₂(O⁺HR) + H₂O → R'Si(OR)₂(OH) + ROH + H⁺

This process repeats until all alkoxy groups are substituted by hydroxyl groups, forming a reactive silanetriol (from a trimethoxysilane) or silanediol (from a dimethoxymethylsilane). These silanols then participate in condensation reactions to form stable Si-O-Si siloxane bonds.[2]

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Silane R'Si(OR)₃ ProtonatedSilane R'Si(OR)₂(O⁺HR) Silane->ProtonatedSilane + H₃O⁺ - H₂O H3O H₃O⁺ ProtonatedSilane_ref R'Si(OR)₂(O⁺HR) Water H₂O Silanol R'Si(OR)₂(OH) Methanol ROH ProtonatedSilane_ref->Silanol + H₂O - ROH, - H⁺

Caption: General mechanism for the acid-catalyzed hydrolysis of an alkoxysilane.

Comparative Stability Analysis: Electronic and Steric Effects

The primary distinction in hydrolytic stability between dimethoxymethylsilanes and trimethoxysilanes in acidic media arises from the electronic effects of the substituents on the silicon atom.

  • Electronic Effects: Methyl groups (-CH₃) are electron-donating relative to methoxy groups (-OCH₃). In the acid-catalyzed mechanism, a partial positive charge develops on the silicon atom in the transition state. The presence of two electron-donating methyl groups in a dimethoxymethylsilane stabilizes this transition state more effectively than the single methyl group in a methyltrimethoxysilane. This increased stabilization lowers the activation energy for the nucleophilic attack by water, resulting in a faster hydrolysis rate for dimethoxymethylsilanes .[3][4]

  • Steric Effects: While the primary influence is electronic, steric factors also play a role. The replacement of a methoxy group with a smaller methyl group reduces steric hindrance around the silicon atom, making it more accessible to incoming water molecules. This further contributes to the higher reactivity of dimethoxymethylsilanes.

This trend is well-established in the literature for various alkoxysilanes. Under acidic conditions, the rate of hydrolysis generally increases with the degree of alkyl substitution on the silicon atom.[3][4] Therefore, the expected order of hydrolytic stability in acidic media is:

Trimethoxysilane (more stable, slower hydrolysis) > Dimethoxymethylsilane (less stable, faster hydrolysis)

Quantitative Comparison of Hydrolysis Rates

While the qualitative trend is firmly established, specific rate constants are highly dependent on experimental conditions such as pH, temperature, solvent, and catalyst concentration. The table below presents a comparative summary based on established principles and data for analogous ethoxy systems, as direct comparative kinetic data for methoxy derivatives is sparse in the literature.

FeatureDimethoxymethylsilane (e.g., Dimethyldimethoxysilane)Trimethoxysilane (e.g., Methyltrimethoxysilane)
Structure (CH₃)₂Si(OCH₃)₂CH₃Si(OCH₃)₃
Number of Methyl Groups 21
Electronic Effect Stronger stabilization of the positive transition state due to two electron-donating methyl groups.Weaker stabilization with only one electron-donating methyl group.
Expected Hydrolysis Rate FasterSlower
Relative Stability LowerHigher

This table is based on established chemical principles of electronic and steric effects on the acid-catalyzed hydrolysis of alkoxysilanes.[3][4]

Experimental Protocols for Assessing Hydrolytic Stability

To empirically determine and compare the hydrolysis rates, in-situ monitoring using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is highly effective.

General Workflow for Kinetic Analysis

The following diagram outlines a typical workflow for preparing solutions and analyzing the reaction kinetics.

Workflow A Prepare Solvent System (e.g., D₂O/Methanol-d₄ with internal standard like TMSP) B Add Acid Catalyst (e.g., HCl in D₂O) to achieve desired pH (e.g., pH 4-5) A->B C Equilibrate solution in NMR tube or ATR-FTIR vessel at constant temperature B->C D Inject known concentration of Silane (Dimethoxymethylsilane or Trimethoxysilane) C->D E Immediately begin acquiring spectra at regular time intervals D->E F Process data: Integrate peak areas (NMR) or monitor band intensity (FTIR) of reactant and product E->F G Plot concentration vs. time to determine reaction order and calculate rate constants F->G

Caption: General experimental workflow for kinetic analysis of silane hydrolysis.

Protocol 1: In-situ ²⁹Si NMR Spectroscopy

²⁹Si NMR is a powerful, non-invasive technique for real-time monitoring of the reactions. It allows for the direct identification and quantification of the parent silane, various hydrolyzed intermediates, and condensed species.[5][6][7][8][9]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the acidic solvent system. For example, a mixture of D₂O and a deuterated organic co-solvent (like methanol-d₄ or acetone-d₆) to ensure miscibility.

    • Add a known concentration of an acid catalyst (e.g., HCl) to achieve the desired pH.

    • Add a small amount of an inert internal standard with a known concentration for quantification (e.g., Tetramethylsilane (TMS) or a water-soluble standard).

    • Transfer a precise volume (e.g., 0.6 mL) of this solution to a dry 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer and allow it to thermally equilibrate (e.g., at 25°C).

    • Acquire a reference spectrum before adding the silane.

    • Inject a precise amount of the silane (e.g., dimethyldimethoxysilane or methyltrimethoxysilane) into the NMR tube, mix thoroughly, and immediately start acquiring a series of ¹H-decoupled ²⁹Si NMR spectra over time.

    • Use acquisition parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) between pulses. The use of a relaxation agent like Cr(acac)₃ can shorten this delay but should be tested for non-interference with the reaction kinetics.[10]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify the resonance peaks corresponding to the parent silane and its hydrolysis products (monohydrolyzed, di-hydrolyzed, etc.).

    • Integrate the peak areas for each species at each time point, normalizing to the internal standard.

    • Plot the concentration of the parent silane versus time. Fit the data to the appropriate rate law (e.g., pseudo-first-order) to determine the observed rate constant (k_obs).

Protocol 2: In-situ Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is particularly useful for monitoring reactions in real-time by tracking changes in the vibrational bands of reactants and products.[11][12][13][14]

Methodology:

  • Reaction Setup:

    • Set up an ATR-FTIR probe connected to an FTIR spectrometer. The reaction can be carried out in a small, temperature-controlled vessel into which the ATR probe is immersed.

    • Prepare the reaction solution (solvent, water, and acid catalyst) directly in the vessel.

  • Data Acquisition:

    • Allow the solution to equilibrate to the desired temperature.

    • Collect a background spectrum of the solvent system before adding the silane.

    • Inject a known amount of the silane into the vessel with vigorous stirring to ensure homogeneity.

    • Immediately begin collecting FTIR spectra at regular time intervals (e.g., every 30-60 seconds).

    • Monitor the disappearance of characteristic Si-O-C stretching bands (typically around 1080-1100 cm⁻¹) and the appearance of Si-OH bands and the alcohol byproduct (methanol).

  • Data Analysis:

    • Measure the peak height or area of the decaying Si-O-C band at each time point.

    • Plot the absorbance of this band as a function of time.

    • Assuming the absorbance is proportional to concentration (Beer's Law), fit the decay curve to an appropriate kinetic model (e.g., exponential decay for a first-order reaction) to calculate the rate constant.

Conclusion and Practical Implications

The hydrolytic stability of methoxysilanes in acidic media is fundamentally governed by the electronic and steric environment of the silicon atom. Dimethoxymethylsilanes, with two electron-donating methyl groups, exhibit lower stability and consequently hydrolyze more rapidly than trimethoxysilanes, which possess only one such group. This predictable difference in reactivity is crucial for scientists and researchers.

For applications requiring rapid surface functionalization or fast curing at room temperature, a less stable dimethoxymethylsilane may be advantageous. Conversely, for formulations where a longer shelf-life and a more controlled, gradual reaction are necessary, a more stable trimethoxysilane would be the superior choice. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences, enabling the rational design and optimization of silane-based materials and formulations.

References

  • Alam, T. M., Assink, R. A., & Loy, D. A. (1996). Hydrolysis and esterification in organically modified alkoxysilanes: A 29Si NMR investigation of methyltrimethoxysilane. Chemistry of Materials, 8(9), 2366-2374. [Link]

  • Alam, T. M., Assink, R. A., & Loy, D. A. (1996). Investigation of hydrolysis and condensation in organically modified sol-gel systems: 29Si NMR and the INEPT sequence. OSTI as DE96010991. [Link]

  • Brinker, C. J., & Scherer, G. W. (1990). Sol-Gel Science: The Physics and Chemistry of Sol-Gel Processing. Academic Press.
  • Coutant, R. W., & Johnson, A. (1979). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA-600/3-79-029, U.S. Environmental Protection Agency. [Link]

  • Assink, R. A., & Kay, B. D. (1996). Hydrolysis and esterification in organically modified alkoxysilanes: A 29Si NMR investigation of methyltrimethoxysilane. OSTI ID: 265261. [Link]

  • Babonneau, F., Soraru, G. D., & Mackenzie, J. D. (1990). 29Si NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Mechanical Engineering.
  • Comyn, J., & He, G. (2001). In Situ and Ex Situ FTIR–ATR and Raman Microscopic Studies of Organosilane Hydrolysis and the Effect of Hydrolysis on Silane Diffusion Through a Polymeric Film. Journal of Adhesion, 77(1), 27-50. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Sahai, N. (2001). 29 Si NMR sensitivity enhancement methods for the quantitative study of organosilicate hydrolysis and condensation. The University of Akron. [Link]

  • Wikipedia. (n.d.). Methyltrimethoxysilane. Retrieved from [Link]

  • Zhang, S., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1339-1351. [Link]

  • Abdel-Goad, S. A., & Al-Arifi, A. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]

  • Pohl, E. R., & Osterholtz, F. D. (1985). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 11(3), 537. [Link]

  • Alam, T. M., Assink, R. A., & Loy, D. A. (1996). Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. Chemistry of Materials, 8(9), 2366-2374. [Link]

  • Maciejewski, H., et al. (2015). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Journal of Sol-Gel Science and Technology, 74, 584-593. [Link]

  • Nakayama, Y., et al. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Polymers, 13(17), 2933. [Link]

  • Nakayama, Y., et al. (2021). Novel Approaches to In-Situ ATR-FTIR Spectroscopy and Spectroscopic Imaging for Real-Time Simultaneous Monitoring Curing Reaction and Diffusion of the Curing Agent at Rubber Nanocomposite Surface. Polymers, 13(17), 2933. [Link]

  • Szeluga, U., et al. (2019). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. Journal of Sol-Gel Science and Technology, 91, 328-338. [Link]

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Comparative

A Comparative Guide to Cross-Coupling Efficiency: (4-Bromophenyl)dimethoxy(methyl)silane vs. Arylstannanes

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone of molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds through cross-coupling reactions is a cornerstone of molecular construction. Among the myriad of nucleophilic partners available, organosilanes and organostannanes have carved out significant roles, primarily through the Hiyama and Stille couplings, respectively. This guide provides an in-depth comparison of the cross-coupling efficiency of (4-Bromophenyl)dimethoxy(methyl)silane, a representative organosilane, and arylstannanes, offering insights into their respective strengths and weaknesses to aid in the strategic selection of reagents for complex molecular synthesis.

Introduction: The Cross-Coupling Arena

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of a vast array of organic molecules, from pharmaceuticals to advanced materials.[1] The choice of the organometallic nucleophile is a critical parameter that dictates the reaction's scope, efficiency, and functional group tolerance. While both organosilanes and organostannanes are effective in these transformations, they operate under distinct mechanistic pathways and present different practical considerations.

Organosilanes, utilized in the Hiyama coupling, are lauded for their low toxicity, stability, and the natural abundance of silicon.[2][3] Conversely, arylstannanes, the key reagents in the Stille coupling, are known for their high reactivity and broad functional group tolerance, though their application is often tempered by the significant toxicity of organotin compounds.[4][5]

Mechanistic Overview: A Tale of Two Catalytic Cycles

The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to both Hiyama and Stille couplings. However, the critical transmetalation step, where the aryl group is transferred to the palladium center, is where these two methodologies diverge significantly.

The Hiyama Coupling: Activation is Key

The carbon-silicon bond is relatively inert and requires activation to facilitate transmetalation.[2] This is typically achieved through the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base, which forms a hypervalent pentacoordinate silicon species.[3][6] This activated intermediate is sufficiently nucleophilic to transfer its organic group to the palladium(II) center. The use of silanols or their corresponding silanolates can also circumvent the need for fluoride activators.[7]

Hiyama_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-SiR3 + Activator) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

The Stille Coupling: Ready to React

In contrast, the carbon-tin bond in arylstannanes is sufficiently polarized to allow for direct transmetalation to the palladium center without the need for an external activator.[8] This inherent reactivity contributes to the generally mild conditions and broad substrate scope of the Stille coupling.[1]

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-SnR3) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Performance Comparison: A Head-to-Head Analysis

Parameter(4-Bromophenyl)dimethoxy(methyl)silane (Hiyama)Arylstannanes (Stille)
Reactivity Requires activation (fluoride or base). Reaction rate can be influenced by the nature of the silicon substituents.[3]Generally high reactivity without an activator.[8]
Yields Can achieve good to excellent yields (up to 99%), but highly dependent on optimized conditions and catalyst choice.[9][10]Often provides high to excellent yields (up to 95% or higher). Can be more reliable for complex and sterically hindered substrates.[11]
Catalyst Loading Typically 0.5-5 mol%.[12][13]Typically 1-5 mol%.[11]
Functional Group Tolerance Generally good, but the required activator (especially fluoride) can be incompatible with silyl-protecting groups.[7][14]Excellent and often considered superior, tolerating a wide range of sensitive functional groups.[1][8]
Toxicity & Environmental Impact Low toxicity, and silicon byproducts are generally considered environmentally benign.[2][15]High toxicity of organotin reagents and byproducts is a major drawback, requiring careful handling and stringent purification.[4][5]
Cost & Availability Silicon is abundant and organosilanes can be cost-effective. A wide range are commercially available.[2]Tin reagents can be more expensive, and concerns over toxicity can add to handling and waste disposal costs.[4]

Experimental Protocols: A Practical Guide

The following protocols are representative examples and may require optimization for specific substrates and scales.

Representative Hiyama Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with (4-Bromophenyl)dimethoxy(methyl)silane.

Materials:

  • (4-Bromophenyl)dimethoxy(methyl)silane (1.2 eq.)

  • Aryl halide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Activator (e.g., TBAF, 1.5 eq. or KOSiMe₃, 2.0 eq.)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and ligand.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature.

  • Add (4-Bromophenyl)dimethoxy(methyl)silane followed by the activator.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Stille Coupling Protocol

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylstannane.[16][17]

Materials:

  • Arylstannane (e.g., (4-bromophenyl)trimethylstannane, 1.1 eq.)

  • Aryl halide (1.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Add the anhydrous solvent and stir for 10-15 minutes.

  • Add the arylstannane to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[16]

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Conclusion: Making the Right Choice

The decision to employ (4-Bromophenyl)dimethoxy(methyl)silane or an arylstannane in a cross-coupling reaction is a strategic one, balancing reactivity, safety, and practicality.

Choose (4-Bromophenyl)dimethoxy(methyl)silane (Hiyama Coupling) when:

  • Low toxicity and environmental impact are paramount.

  • The substrate is compatible with the required activator (fluoride or base).

  • Cost-effectiveness is a key consideration.

Choose an Arylstannane (Stille Coupling) when:

  • High reactivity and broad functional group tolerance are critical for complex or sensitive substrates.[8]

  • Mild, base-free conditions are required.

  • The necessary infrastructure for handling toxic reagents and managing tin-containing waste is in place.

Ultimately, both classes of reagents are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their respective characteristics, as outlined in this guide, will enable researchers to make informed decisions and design more efficient and sustainable synthetic routes.

References

  • Organic Synthesis. Stille Coupling. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). [Link]

  • Farina, V. The Mechanisms of the Stille Reaction. University of Windsor. 2004. [Link]

  • Li, J. et al. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Org. Lett.2024 . [Link]

  • Monguchi, Y. et al. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis2013 , 45, 40-44. [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • Organic Chemistry Portal. Hiyama Coupling. [Link]

  • Li, J. et al. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Org. Lett.2024 , 26, 1, 138–143. [Link]

  • Foubelo, F. et al. The Hiyama Cross-Coupling Reaction: New Discoveries. CORE2016 . [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • DeShong, P. et al. Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. J. Org. Chem.1998 , 63, 23, 8044–8045. [Link]

  • ResearchGate. The difference between carboxylative Stille coupling reaction and carboxylative Hiyama coupling reaction. [Link]

  • Ahmad, S. et al. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules2022 , 27, 17, 5639. [Link]

  • Maleczka, R. E. Jr. Organosilane Chemistry. [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. [Link]

  • Uozumi, Y. et al. Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. Catalysts2023 , 13, 7, 1101. [Link]

  • Hashemi, E. and Teimoury, M. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Org. Biomol. Chem.2026 , 24, 1-21. [Link]

  • Ahmad, S. et al. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI2022 . [Link]

  • Denmark, S. E. and Ober, M. H. Cross-Coupling Reactions of Organosilicon Compounds: New Concepts and Recent Advances. ResearchGate2003 . [Link]

  • Montgomery, T. A. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. NSF PAR2021 . [Link]

  • Denmark, S. E. and Sweis, R. F. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Acc. Chem. Res.2008 , 41, 11, 1531-1541. [Link]

  • Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. 2023 . [Link]

  • Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry1996 , 68, 1, 73-78. [Link]

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Safety & Regulatory Compliance

Safety

(4-Bromophenyl)dimethoxy(methyl)silane proper disposal procedures

Comprehensive Laboratory Guide: Proper Handling and Disposal of (4-Bromophenyl)dimethoxy(methyl)silane (4-Bromophenyl)dimethoxy(methyl)silane is a highly reactive, bifunctional organosilicon compound widely utilized in d...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Proper Handling and Disposal of (4-Bromophenyl)dimethoxy(methyl)silane

(4-Bromophenyl)dimethoxy(methyl)silane is a highly reactive, bifunctional organosilicon compound widely utilized in drug development, surface modification, and materials science[1]. While its methoxy groups enable strong adhesion and coupling to inorganic substrates, and its bromophenyl ring provides a versatile site for cross-coupling reactions, these same structural features dictate a rigorous, highly specific disposal protocol.

Mishandling this reagent during disposal can lead to fire, toxic gas exposure, and severe regulatory penalties. This guide provides a self-validating, step-by-step operational plan for the safe disposal and spill management of this chemical.

Mechanistic Hazards and Chemical Causality

The safe disposal of (4-Bromophenyl)dimethoxy(methyl)silane hinges on understanding two competing chemical realities:

  • Moisture-Driven Hydrolysis: As an alkoxysilane, this compound is exquisitely sensitive to atmospheric moisture. Upon contact with water, it undergoes rapid hydrolysis, cleaving the methoxy groups to release methanol —a highly flammable and toxic byproduct—while forming a brominated silanol or siloxane polymer[2].

  • Halogenated Waste Classification: The presence of the covalently bound bromine atom classifies this compound, and any of its downstream derivatives, strictly as a halogenated organic compound [3].

The Segregation Imperative: A critical error in laboratory waste management is mixing halogenated silanes with standard non-halogenated organic solvents. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated wastes require specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans[4]. Mixing even a small amount of (4-Bromophenyl)dimethoxy(methyl)silane into a non-halogenated waste carboy forces the entire volume to be reclassified and treated as halogenated waste, exponentially increasing disposal costs and environmental risks[5].

Hazard Profile and Logistical Requirements

To ensure safe handling, all quantitative and qualitative data regarding the chemical's disposal profile are summarized below.

Property / CategorySpecification / ClassificationOperational Implication (Causality)
Chemical Class Halogenated AlkoxysilaneMust be strictly segregated into halogenated waste streams to comply with EPA RCRA mandates[5].
Hydrolysis Byproduct Methanol (CH₃OH)Highly flammable and toxic; dictates the absolute exclusion of water during cleanup[2].
EPA Waste Category Halogenated Organic WasteRequires high-temperature incineration; do not mix with non-halogenated solvents[3].
Spill Absorbent Dry Sand, Silica Gel, VermiculiteNever use water or combustible absorbents (e.g., sawdust) which can ignite or accelerate hydrolysis.
Storage Conditions Cool, dry, inert atmosphere (Ar/N₂)Prevents degradation and dangerous pressure buildup from methanol vapor in sealed containers[2].

Hydrolysis and Waste Routing Pathway

The following diagram illustrates the chemical causality of the hydrolysis reaction and the strict logical routing required for EPA-compliant disposal.

G Silane (4-Bromophenyl)dimethoxy(methyl)silane (Moisture Sensitive) Hydrolysis Hydrolysis Reaction Silane->Hydrolysis Water Atmospheric Moisture / H2O Water->Hydrolysis Methanol Methanol (Toxic/Flammable) Hydrolysis->Methanol Release Silanol (4-Bromophenyl)methylsilanediol (Halogenated Organosilicon) Hydrolysis->Silanol Formation WasteBin Halogenated Organic Waste (EPA Compliant Receptacle) Methanol->WasteBin Silanol->WasteBin Incineration High-Temp Incineration (Dioxin Prevention) WasteBin->Incineration Final Disposal

Fig 1: Hydrolysis pathway of (4-Bromophenyl)dimethoxy(methyl)silane and subsequent waste routing.

Step-by-Step Disposal Methodologies

Protocol A: Routine Disposal of Unused or Expired Reagent

This protocol applies to the disposal of residual chemical in its original container or concentrated mother liquors from synthesis.

  • Step 1: PPE and Environment Preparation

    • Action: Don standard PPE (flame-resistant lab coat, nitrile gloves, safety goggles). Transfer the chemical to a certified chemical fume hood.

    • Causality: The fume hood captures any latent methanol vapors that may have accumulated in the headspace of the container[2].

  • Step 2: Container Integrity and Pressure Validation (Self-Validating Step)

    • Action: Visually inspect the original container. If the cap is bulging, slowly loosen the cap inside the fume hood to vent pressurized methanol gas before fully opening.

    • Validation Check: Listen for a faint "hiss." If hissing occurs, wait until it ceases completely. The absence of pressure confirms the container is safe to manipulate and package.

  • Step 3: Segregation and Labeling

    • Action: Do not pour the chemical into a bulk waste carboy. Instead, keep it in its original container, tightly sealed. Affix a hazardous waste label clearly marked: "Halogenated Organic Waste - Flammable - Toxic - Moisture Sensitive."

    • Causality: Keeping reactive silanes in their original sealed containers prevents cross-reactivity with other laboratory wastes and prevents moisture ingress[6].

  • Step 4: Secondary Containment and Transfer

    • Action: Place the sealed, labeled container into a secondary containment bin and transfer it to the facility's designated Halogenated Waste accumulation area for pickup by a licensed RCRA disposal contractor[2].

Protocol B: Emergency Spill Cleanup Procedure

Because the chemical reacts with water and is highly flammable, traditional wet-mop or aqueous neutralization strategies are strictly prohibited.

  • Step 1: Isolation and Ignition Control

    • Action: Immediately evacuate personnel from the immediate vicinity. Turn off all hot plates, stirrers, and nearby ignition sources.

    • Causality: The spill will rapidly react with ambient humidity to generate a highly flammable methanol vapor cloud[2].

  • Step 2: Application of Inert Absorbent

    • Action: Generously cover the spill with dry sand, silica gel, or a commercial inert vermiculite absorbent. Never use water or sawdust.

    • Causality: Water triggers violent hydrolysis. Sawdust is combustible and can ignite if the hydrolysis reaction generates sufficient exothermic heat.

  • Step 3: Non-Sparking Collection

    • Action: Using a non-sparking (e.g., plastic or brass) dustpan and brush, sweep up the absorbed mixture[7].

    • Causality: Steel tools can strike sparks on laboratory floors, potentially igniting the methanol vapors.

  • Step 4: Thermal Validation and Sealing (Self-Validating Step)

    • Action: Transfer the absorbed material into a wide-mouth, sealable polyethylene waste container. Do not seal immediately.

    • Validation Check: Hover a gloved hand 2 inches above the open container to check for radiating heat. Wait 15 minutes. If the container is at ambient temperature and no active bubbling/fuming is observed, the hydrolysis is complete. Only then, seal the container tightly to prevent pressure rupture.

  • Step 5: Final Routing

    • Action: Label the container as "Spill Cleanup: Halogenated Organosilane" and route it to the Halogenated Organic Waste stream for high-temperature incineration[5].

References

  • SAFETY DATA SHEET - Evonik. Evonik Industries.
  • SAFETY DATA SHEET - TCI Chemicals. TCI America.
  • Dimethoxy(methyl)silane - Chem-Impex. Chem-Impex International.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. U.S. Environmental Protection Agency (EPA).
  • 7.2 Organic Solvents. Cornell University Environmental Health and Safety.

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Handling

A Senior Application Scientist's Guide to the Safe Handling of (4-Bromophenyl)dimethoxy(methyl)silane

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. However, with great potential comes the great responsibility of ensuring the safety of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and materials science. However, with great potential comes the great responsibility of ensuring the safety of the researchers who handle these substances. This guide provides essential, immediate safety and logistical information for handling (4-Bromophenyl)dimethoxy(methyl)silane, a member of the organosilane family. While specific data for this exact compound is limited, by analyzing analogous organosilanes, we can establish a robust safety protocol. Organosilanes, as a class, are known for their reactivity, particularly with moisture, and can present various hazards.[1] This guide is built on the principles of proactive safety, ensuring that every step, from preparation to disposal, is conducted with the utmost care and scientific integrity.

Understanding the Risks: A Profile of (4-Bromophenyl)dimethoxy(methyl)silane

Based on the known hazards of similar dimethoxymethylsilane compounds, (4-Bromophenyl)dimethoxy(methyl)silane should be treated as a substance that is potentially flammable and capable of causing significant skin and eye irritation or damage.[2][3] The presence of the bromophenyl group may also introduce additional toxicological concerns. Therefore, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling (4-Bromophenyl)dimethoxy(methyl)silane. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer Chemical safety gogglesNitrile or neoprene glovesFlame-retardant lab coat, long pants, closed-toe shoesChemical fume hood
Reaction Setup & Monitoring Chemical safety goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coat, long pants, closed-toe shoesChemical fume hood
Work-up & Purification Chemical safety goggles and face shieldNitrile or neoprene glovesFlame-retardant lab coat, long pants, closed-toe shoesChemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatFull-face respirator with appropriate cartridges if outside a fume hood

Given the potential for serious eye damage from compounds like dimethoxy(methyl)silane, robust eye protection is non-negotiable.[2][4]

  • Chemical Safety Goggles: These should be worn at all times when handling the compound.

  • Face Shield: A face shield worn over safety goggles is required when there is a risk of splashing, such as during transfers of larger quantities or during reaction work-ups.[5]

Dermal contact with similar organosilanes can be toxic.[2] Therefore, comprehensive skin and body protection is crucial.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6] Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if they are compromised.[7]

  • Lab Coat: A flame-retardant lab coat should be worn and kept fully buttoned.[5][8]

  • Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5]

Inhalation of vapors should be avoided.

  • Ventilation: Always handle (4-Bromophenyl)dimethoxy(methyl)silane in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][9][10]

  • Respirator: If work must be conducted outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every phase of the experimental workflow.

  • Information Review: Before beginning any work, review this guide and any available Safety Data Sheets (SDS) for similar compounds.[11]

  • Fume Hood Check: Ensure the chemical fume hood is functioning correctly.

  • PPE Inspection: Inspect all PPE for damage before putting it on.[7]

  • Spill Kit: Confirm that a spill kit containing an inert absorbent material is readily accessible.

  • Emergency Equipment: Know the location and operation of the nearest safety shower and eyewash station.[6]

  • Grounding: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, as similar compounds are flammable.[3][12]

  • Containment: Keep the container tightly closed when not in use to prevent exposure to moisture and air.[5][13]

  • Avoidance of Incompatibles: Store away from strong oxidizing agents, acids, and bases.[13]

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

  • Waste Segregation: Segregate all waste materials as outlined in the disposal plan below.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused (4-Bromophenyl)dimethoxy(methyl)silane and solutions containing it must be collected in a designated, properly labeled, and sealed container for hazardous waste. Do not dispose of it down the drain.[7]

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste.[5]

  • Licensed Disposal: All waste must be disposed of through a licensed chemical waste disposal company, following all local and national regulations.[2]

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing (4-Bromophenyl)dimethoxy(methyl)silane from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review_SDS Review Safety Info Inspect_PPE Inspect PPE Review_SDS->Inspect_PPE Check_Hood Verify Fume Hood Inspect_PPE->Check_Hood Prep_Spill_Kit Ready Spill Kit Check_Hood->Prep_Spill_Kit Don_PPE Don Appropriate PPE Prep_Spill_Kit->Don_PPE Handle_in_Hood Handle in Fume Hood Don_PPE->Handle_in_Hood Use_Grounding Use Grounding & Non-Sparking Tools Handle_in_Hood->Use_Grounding Collect_Waste Collect Chemical Waste Handle_in_Hood->Collect_Waste Decontaminate Decontaminate Work Area Use_Grounding->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Contaminated Collect Contaminated Solids Doff_PPE->Collect_Contaminated Dispose_Hazardous Dispose via Licensed Vendor Collect_Waste->Dispose_Hazardous Collect_Contaminated->Dispose_Hazardous

Caption: Safe handling workflow for (4-Bromophenyl)dimethoxy(methyl)silane.

By adhering to these rigorous safety protocols, researchers can confidently work with (4-Bromophenyl)dimethoxy(methyl)silane, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • Chemical Safety Data Sheet MSDS / SDS - dimethoxymethylpropyl-Silane - ChemicalBook.
  • SAFETY DATA SHEET - TCI Chemicals.
  • (4-Bromophenyl)methanethiol - CymitQuimica.
  • SAFETY DATA SHEET - Evonik.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET Silane SECTION 1: Identification of the substance/mixture and of the company/undertaking - Linde Gas.
  • Safety Data Sheet Section 1: Identification of the Substance/Mixture and of the Company/Undertaking 1.1 Product identifier Produ - REC Silicon.
  • Safety Data Sheet - Angene Chemical.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • SIB1904.3 - p-BROMOPHENYLTRIMETHOXYSILANE - Gelest, Inc.
  • Personal protective equipment for handling Silane, (4-bromophenoxy)trimethyl- | Benchchem.
  • RC-1 - SAFETY DATA SHEET.
  • A Review of Organosilanes in Organic Chemistry - Thermo Fisher Scientific.
  • Safety Data Sheet - BroadPharm.
  • Organosilane Antimicrobials - Gelest Technical Library.
  • How to store and handle Trichloro(octadecyl)silane (OTS)? how to avoid polymerization?
  • Organosilane Technology in Coating Applications: Review and Perspectives.

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